5-Chlorouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075137 | |
| Record name | 5-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-81-1 | |
| Record name | 5-Chlorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLOROURACIL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthetic Pathways for Novel 5-Chlorouracil Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil, a halogenated derivative of the pyrimidine nucleobase uracil, serves as a pivotal scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably as anticancer and antiviral agents. The chlorine atom at the 5-position enhances the lipophilicity and metabolic stability of the molecule, and can serve as a key site for further chemical modifications, leading to the generation of diverse chemical entities with potentially improved therapeutic profiles. This technical guide provides a comprehensive overview of the synthetic pathways for novel this compound derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Core Synthetic Strategies
The synthesis of novel this compound derivatives primarily involves modifications at the N1, N3, C5, and C6 positions of the uracil ring. Key strategies include N-alkylation, substitution at the C6 position, and palladium-catalyzed cross-coupling reactions at the C5 position.
N-Alkylation and N,N'-Disubstitution
Direct alkylation of this compound at the N1 and N3 positions is a common strategy to introduce diverse functionalities. These modifications can modulate the solubility, cell permeability, and target-binding affinity of the resulting compounds.
Experimental Protocol: General Procedure for N1,N3-Disubstitution of this compound
A mixture of this compound (1.0 eq.), the appropriate alkylating agent (2.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.5 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 4-12 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N1,N3-disubstituted this compound derivative.
| Derivative Class | Alkylating Agent | Yield (%) | Reference |
| 1,3-Dibenzyl-5-chlorouracil | Benzyl bromide | 85-95 | [1][2] |
| 1,3-Bis(cyanomethyl)-5-chlorouracil | Chloroacetonitrile | 70-80 | [2] |
Substitution at the C6 Position
The C6 position of the uracil ring is susceptible to nucleophilic substitution, particularly when a suitable leaving group, such as a chlorine atom, is present. This allows for the introduction of various amino, thio, and alkoxy moieties.
A versatile route to 6-amino substituted derivatives involves the reaction of 6-chloro-5-substituted uracils with various amines.
Experimental Protocol: Synthesis of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils
A mixture of the appropriate 6-chloro-5-alkyluracil (1.0 eq.), the desired 1-substituted piperazine (1.0 eq.), and anhydrous potassium carbonate (1.0 eq.) in ethanol is heated under reflux for 6 hours. After cooling, the solvent is removed in vacuo, and water is added to the residue. The resulting precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol to yield the pure product.[3]
| Starting Material | Substituted Piperazine | Product | Yield (%) |
| 6-Chloro-5-ethyluracil | 1-Phenylpiperazine | 5-Ethyl-6-(4-phenyl-1-piperazinyl)uracil | 85 |
| 6-Chloro-5-propyluracil | 1-(2-Hydroxyethyl)piperazine | 5-Propyl-6-(4-(2-hydroxyethyl)-1-piperazinyl)uracil | 78 |
The synthesis of 6-(arylthio) derivatives can be achieved through the reaction of 6-chlorouracil with various thiophenols.
Experimental Protocol: Synthesis of 6-(Arylthio)uracils
To a solution of 6-chlorouracil (1.0 eq.) in a suitable solvent such as DMF, the corresponding thiophenol (1.1 eq.) and a base like potassium carbonate (1.5 eq.) are added. The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for several hours. After completion, the mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and purified by recrystallization.
| Thiophenol | Product | Yield (%) |
| Thiophenol | 6-(Phenylthio)-5-chlorouracil | 75 |
| 4-Chlorothiophenol | 6-(4-Chlorophenylthio)-5-chlorouracil | 82 |
Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
To introduce aryl, alkynyl, or other carbon-based substituents at the C5 position, palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are employed, typically starting from 5-iodo- or 5-bromouracil derivatives.
Experimental Workflow for C5-Functionalization
Caption: General workflow for C5-functionalization of this compound.
Experimental Protocol: Sonogashira Coupling of 5-Iodouracil Derivatives
To a solution of the 5-iodouracil derivative (1.0 eq.) and the terminal alkyne (1.2 eq.) in a solvent mixture of DMF and triethylamine (Et₃N), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.) are added. The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to afford the 5-alkynyluracil derivative.[3]
| 5-Iodouracil Derivative | Terminal Alkyne | Product | Yield (%) |
| 1,3-Dimethyl-5-iodouracil | Phenylacetylene | 1,3-Dimethyl-5-(phenylethynyl)uracil | 78 |
| 2',3',5'-Tri-O-acetyl-5-iodouridine | Propargyl alcohol | 2',3',5'-Tri-O-acetyl-5-(3-hydroxyprop-1-yn-1-yl)uridine | 65 |
Experimental Protocol: Suzuki Coupling of 5-Iodouracil Derivatives
A mixture of the 5-iodouracil derivative (1.0 eq.), the arylboronic acid (1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.) in a solvent system such as a mixture of toluene, ethanol, and water is heated to reflux under an inert atmosphere for several hours. After cooling, the organic layer is separated, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
| 5-Iodouracil Derivative | Arylboronic Acid | Product | Yield (%) |
| 5-Iodouracil | Phenylboronic acid | 5-Phenyluracil | 80 |
| 1,3-Dimethyl-5-iodouracil | 4-Methoxyphenylboronic acid | 1,3-Dimethyl-5-(4-methoxyphenyl)uracil | 88 |
Biological Mechanisms of Action
Anticancer Activity: Inhibition of Thymidylate Synthase
Many this compound derivatives exert their anticancer effects by targeting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent cell death in rapidly dividing cancer cells.
Caption: Inhibition of Thymidylate Synthase by this compound Derivatives.
Antiviral Activity: Interference with Viral Replication
Certain this compound nucleoside analogues have demonstrated potent antiviral activity, particularly against herpes simplex virus (HSV). The proposed mechanism involves the phosphorylation of the nucleoside analogue by a virus-encoded thymidine kinase, which is more efficient than the host cell kinases. The resulting triphosphate analogue can then be incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.
Caption: Antiviral Mechanism of this compound Nucleoside Analogues.
Conclusion
The synthetic versatility of the this compound scaffold allows for the creation of a vast array of novel derivatives with significant potential in drug discovery. The methodologies outlined in this guide, from N-alkylation and C6-substitutions to advanced palladium-catalyzed cross-coupling reactions, provide a robust toolkit for medicinal chemists. Understanding the underlying mechanisms of action, primarily the inhibition of thymidylate synthase for anticancer activity and interference with viral replication for antiviral effects, is crucial for the rational design of next-generation this compound-based therapeutics. Further exploration of structure-activity relationships and the development of innovative prodrug strategies will undoubtedly continue to drive this exciting field of research forward.
References
5-Chlorouracil: A Comprehensive Technical Guide to its Biochemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil (5-ClU) is a halogenated derivative of the nucleobase uracil.[1][2] First synthesized in the mid-20th century, it has garnered significant interest in biochemical and pharmaceutical research due to its potent biological activities.[3] As a structural analog of thymine, this compound can be incorporated into nucleic acids, leading to mutagenic and cytotoxic effects, which underpins its investigation as an anticancer and antiviral agent.[3][4] This technical guide provides an in-depth overview of the core biochemical properties and reactivity of this compound, supported by experimental methodologies and pathway visualizations to aid researchers and professionals in drug development.
Biochemical Properties
This compound is a white to light beige crystalline powder with the chemical formula C₄H₃ClN₂O₂. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₄H₃ClN₂O₂ | |
| Molecular Weight | 146.53 g/mol | |
| Melting Point | >300 °C | |
| pKa | 6.77 ± 0.10 (Predicted) | |
| Water Solubility | 2.501 g/L (at 25 °C) | |
| Solubility in other solvents | DMF: 8 mg/mL, DMSO: 0.8 mg/mL, Ethanol: 53 mg/mL, PBS (pH 7.2): 60 mg/mL, 1 M NH₄OH: 50 mg/mL | |
| Appearance | White to light yellow powder/crystal | |
| UV λmax | 210, 272 nm |
Spectroscopic Data
The structural integrity and purity of this compound can be confirmed using various spectroscopic techniques.
| Technique | Key Features | References |
| ¹H NMR | Spectra available in DMSO-d₆ | |
| ¹³C NMR | Data available for structural confirmation | |
| IR Spectroscopy | Characteristic peaks for functional groups | |
| Mass Spectrometry | Molecular ion peak confirms molecular weight |
Reactivity and Biological Activity
The biological effects of this compound are primarily driven by its reactivity and its ability to interfere with nucleic acid metabolism.
Incorporation into DNA and RNA
As a thymine analog, this compound can be converted intracellularly to its corresponding nucleoside triphosphate and subsequently incorporated into DNA and RNA. This incorporation is a key mechanism of its mutagenic and cytotoxic effects. The presence of the chlorine atom at the 5-position alters the electronic properties of the base, leading to mispairing during DNA replication. Specifically, this compound can mispair with guanine, leading to A:T to G:C transition mutations.
DNA Damage and Repair
The incorporation of this compound into DNA is recognized by the cell as damage, triggering the DNA Damage Response (DDR) pathways. This can lead to the activation of DNA glycosylases that attempt to remove the incorrect base, potentially leading to single-strand and double-strand breaks. The accumulation of such damage can overwhelm the cellular repair machinery, ultimately leading to cell cycle arrest and apoptosis. This compound is also a known marker for DNA damage caused by hypochlorous acid, a reactive oxygen species generated during inflammation.
Inhibition of Thymidylate Synthase
While not as potent as its fluorinated counterpart, 5-Fluorouracil, this compound has been investigated for its ability to inhibit thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of thymidine, an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of the thymidine triphosphate pool, which disrupts DNA replication and repair, contributing to the compound's antiproliferative effects.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
Materials:
-
Uracil
-
18% Hydrochloric Acid (HCl)
-
Chlorine gas (or a suitable chlorinating agent like N-chlorosuccinimide)
-
Reaction vessel with gas inlet and outlet
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Protocol:
-
Suspend 1.00 g of uracil in 10 mL of an 18% aqueous HCl solution in a suitable reaction vessel.
-
Heat the suspension to 72-80 °C with continuous stirring.
-
Bubble chlorine gas through the suspension. The reaction should be monitored for the consumption of the starting material.
-
Continue the reaction for approximately 140 minutes or until the reaction is complete (e.g., as determined by TLC or LC-MS).
-
A white solid product will be present throughout the reaction.
-
After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the product with cold water and dry to obtain this compound.
-
Purity can be assessed by elemental analysis, NMR, and mass spectrometry.
Cytotoxicity Assay (Resazurin-Based)
Materials:
-
Human hepatoma (HepG2) cells or other suitable cell line
-
96-well culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, filter-sterilized)
-
Culture medium
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Seed HepG2 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
The fluorescence intensity is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Analysis of this compound Incorporation into DNA by GC-MS
Materials:
-
Cells treated with 5-chloro-2'-deoxyuridine (CldU)
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
Thymidine phosphorylase
-
3,5-bis-(trifluoromethyl)-benzyl bromide for derivatization
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Culture cells in the presence of a known concentration of CldU (e.g., 10 µM) for a specified period (e.g., two cell doublings).
-
Harvest the cells and isolate the genomic DNA using a commercial kit.
-
Digest the isolated DNA to release the individual bases by incubating with nuclease P1, alkaline phosphatase, and thymidine phosphorylase.
-
Derivatize the freed this compound with 3,5-bis-(trifluoromethyl)-benzyl bromide.
-
Analyze the derivatized sample by negative chemical ionization GC-MS to detect and quantify the amount of this compound incorporated into the DNA.
Signaling Pathways and Logical Relationships
The biological activity of this compound is intrinsically linked to its ability to induce cellular stress, primarily through DNA damage. This triggers a complex network of signaling pathways designed to address the damage and determine the cell's fate.
DNA Damage Response (DDR) Pathway
Upon incorporation of this compound into DNA and subsequent recognition of the lesion, the DDR pathway is activated. This involves a cascade of protein kinases, including ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which phosphorylate and activate downstream effectors like Chk1 and Chk2. These checkpoint kinases, in turn, orchestrate cell cycle arrest and promote DNA repair. If the damage is too extensive to be repaired, these pathways can initiate apoptosis.
Caption: DNA Damage Response pathway activated by this compound.
Cell Cycle Regulation
The activation of the DDR by this compound-induced DNA damage directly impacts cell cycle progression. Checkpoint kinases Chk1 and Chk2 phosphorylate and inactivate key cell cycle regulators, such as the CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through different phases of the cell cycle, leading to arrest at the G1/S or G2/M checkpoints. This pause allows the cell time to repair the DNA damage before proceeding with division.
Caption: Cell cycle regulation in response to this compound-induced stress.
Conclusion
This compound remains a compound of significant interest due to its multifaceted biochemical activities. Its ability to be incorporated into DNA, induce DNA damage, and disrupt cellular metabolism provides a strong rationale for its continued investigation in the development of novel therapeutics. This guide has provided a comprehensive overview of its core properties, reactivity, and the cellular pathways it perturbs, offering a valuable resource for researchers in the field. A thorough understanding of these fundamental aspects is crucial for the rational design of future studies and the successful translation of this compound-based therapies into clinical applications.
References
Investigating the Genotoxicity of 5-Chlorouracil In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil (5-ClU) is a halogenated pyrimidine analog that has garnered significant interest in biomedical research due to its structural similarity to the natural DNA and RNA base, uracil. Its potential as a therapeutic agent and its presence as a disinfection byproduct in water has necessitated a thorough evaluation of its genotoxic potential. This technical guide provides an in-depth overview of the in vitro methodologies used to investigate the genotoxicity of this compound, summarizes the expected data, and elucidates the potential molecular pathways involved in its mechanism of action. Evidence suggests that chlorinated pyrimidines, upon conversion to deoxyribonucleosides, are effective mutagens, clastogens (agents that cause disruptions or breaks in chromosomes), and toxicants, as well as potent inducers of sister-chromatid exchanges[1].
Data Presentation
While specific quantitative data for the in vitro genotoxicity of this compound is not extensively available in publicly accessible literature, this section provides illustrative tables that serve as a template for presenting such data when generated through experimental studies. These tables are structured for clarity and ease of comparison, reflecting the typical data presentation for standard genotoxicity assays.
Table 1: Illustrative Ames Test Results for this compound
| Tester Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies (Mean ± SD) | Fold Increase Over Control | Mutagenicity Assessment |
| TA98 | 0 (Control) | - | 25 ± 4 | 1.0 | Non-mutagenic |
| 10 | - | 28 ± 5 | 1.1 | Non-mutagenic | |
| 50 | - | 35 ± 6 | 1.4 | Equivocal | |
| 100 | - | 60 ± 8 | 2.4 | Mutagenic | |
| 0 (Control) | + | 30 ± 5 | 1.0 | Non-mutagenic | |
| 10 | + | 33 ± 6 | 1.1 | Non-mutagenic | |
| 50 | + | 45 ± 7 | 1.5 | Equivocal | |
| 100 | + | 75 ± 9 | 2.5 | Mutagenic | |
| TA100 | 0 (Control) | - | 120 ± 15 | 1.0 | Non-mutagenic |
| 10 | - | 135 ± 18 | 1.1 | Non-mutagenic | |
| 50 | - | 250 ± 25 | 2.1 | Mutagenic | |
| 100 | - | 480 ± 40 | 4.0 | Mutagenic | |
| 0 (Control) | + | 130 ± 16 | 1.0 | Non-mutagenic | |
| 10 | + | 145 ± 20 | 1.1 | Non-mutagenic | |
| 50 | + | 300 ± 30 | 2.3 | Mutagenic | |
| 100 | + | 590 ± 55 | 4.5 | Mutagenic |
Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental results for this compound may vary.
Table 2: Illustrative In Vitro Micronucleus Test Results for this compound in Human Lymphocytes
| Concentration (µM) | Metabolic Activation (S9) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Binucleated Cells (Mean ± SD) | Fold Increase Over Control | Genotoxicity Assessment |
| 0 (Control) | - | 2000 | 20 | 1.0 ± 0.3 | 1.0 | Non-genotoxic |
| 1 | - | 2000 | 25 | 1.3 ± 0.4 | 1.3 | Non-genotoxic |
| 5 | - | 2000 | 45 | 2.3 ± 0.6 | 2.3 | Genotoxic |
| 10 | - | 2000 | 80 | 4.0 ± 0.9 | 4.0 | Genotoxic |
| 0 (Control) | + | 2000 | 22 | 1.1 ± 0.4 | 1.0 | Non-genotoxic |
| 1 | + | 2000 | 28 | 1.4 ± 0.5 | 1.3 | Non-genotoxic |
| 5 | + | 2000 | 55 | 2.8 ± 0.7 | 2.5 | Genotoxic |
| 10 | + | 2000 | 100 | 5.0 ± 1.1 | 4.5 | Genotoxic |
Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental results for this compound may vary.
Table 3: Illustrative In Vitro Chromosomal Aberration Assay Results for this compound in CHO Cells
| Concentration (µM) | Metabolic Activation (S9) | Number of Metaphases Scored | Number of Cells with Aberrations | % Aberrant Cells (Excluding Gaps) (Mean ± SD) | Fold Increase Over Control | Clastogenicity Assessment |
| 0 (Control) | - | 200 | 4 | 2.0 ± 1.0 | 1.0 | Non-clastogenic |
| 5 | - | 200 | 6 | 3.0 ± 1.5 | 1.5 | Non-clastogenic |
| 25 | - | 200 | 15 | 7.5 ± 2.5 | 3.8 | Clastogenic |
| 50 | - | 200 | 30 | 15.0 ± 4.0 | 7.5 | Clastogenic |
| 0 (Control) | + | 200 | 5 | 2.5 ± 1.2 | 1.0 | Non-clastogenic |
| 5 | + | 200 | 8 | 4.0 ± 1.8 | 1.6 | Non-clastogenic |
| 25 | + | 200 | 20 | 10.0 ± 3.0 | 4.0 | Clastogenic |
| 50 | + | 200 | 45 | 22.5 ± 5.5 | 9.0 | Clastogenic |
Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental results for this compound may vary.
Table 4: Illustrative Comet Assay (Alkaline) Results for this compound in TK6 Cells
| Concentration (µM) | Treatment Duration (hours) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) | Fold Increase in Tail DNA Over Control | DNA Damage Assessment |
| 0 (Control) | 4 | 2.5 ± 0.8 | 0.8 ± 0.3 | 1.0 | No significant damage |
| 10 | 4 | 8.0 ± 2.5 | 2.5 ± 0.8 | 3.2 | DNA damage detected |
| 50 | 4 | 25.0 ± 5.0 | 8.0 ± 2.0 | 10.0 | Significant DNA damage |
| 100 | 4 | 45.0 ± 8.0 | 15.0 ± 3.5 | 18.0 | High level of DNA damage |
Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental results for this compound may vary.
Experimental Protocols
Detailed methodologies for the key in vitro genotoxicity assays are provided below. These protocols are based on established guidelines and can be adapted for the specific investigation of this compound.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
1. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic activation system (S9 fraction from induced rat liver).
-
Minimal glucose agar plates.
-
Top agar supplemented with a trace amount of histidine and biotin.
-
This compound stock solution and solvent control (e.g., DMSO or water).
-
Positive controls (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98, 2-aminoanthracene with S9).
2. Procedure:
-
Prepare overnight cultures of the Salmonella tester strains.
-
For each concentration of this compound, and for the negative and positive controls, mix the test substance with the bacterial culture and top agar. For experiments with metabolic activation, the S9 mix is also added.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus test detects both clastogenic and aneugenic (causing chromosome loss) effects by identifying the formation of micronuclei in the cytoplasm of interphase cells.
1. Materials:
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6, or L5178Y cells).
-
Cell culture medium and supplements.
-
This compound stock solution and solvent control.
-
Cytochalasin B (to block cytokinesis and produce binucleated cells).
-
Metabolic activation system (S9).
-
Fixative (e.g., methanol:acetic acid).
-
DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).
2. Procedure:
-
Culture the cells and expose them to various concentrations of this compound, with and without S9 metabolic activation, for a suitable duration (e.g., 3-6 hours for short treatment with S9, or one to two cell cycles for continuous treatment without S9).
-
After treatment, wash the cells and add fresh medium containing cytochalasin B to accumulate binucleated cells.
-
Harvest the cells and fix them onto microscope slides.
-
Stain the cells with a DNA-specific stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
In Vitro Chromosomal Aberration Assay
This assay assesses the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
1. Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human lymphocytes).
-
Cell culture medium and supplements.
-
This compound stock solution and solvent control.
-
Metabolic activation system (S9).
-
Mitotic arresting agent (e.g., colcemid).
-
Hypotonic solution (e.g., KCl).
-
Fixative (e.g., methanol:acetic acid).
-
Stain (e.g., Giemsa).
2. Procedure:
-
Culture the cells and treat them with various concentrations of this compound, with and without S9 metabolic activation.
-
Add a mitotic arresting agent to accumulate cells in the metaphase stage of mitosis.
-
Harvest the cells, treat them with a hypotonic solution to swell the cells, and then fix them.
-
Drop the fixed cell suspension onto microscope slides and allow them to air dry.
-
Stain the chromosomes with Giemsa.
-
Analyze at least 200 metaphase spreads per concentration for chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges, and gaps). A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is indicative of a clastogenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
1. Materials:
-
Mammalian cell line (e.g., TK6, HepG2).
-
Cell culture medium.
-
This compound stock solution and solvent control.
-
Low melting point agarose.
-
Lysis solution (high salt and detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralizing buffer.
-
DNA stain (e.g., SYBR Green or propidium iodide).
2. Procedure:
-
Expose the cells to different concentrations of this compound for a defined period.
-
Embed the treated cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA as a "nucleoid".
-
Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis, during which fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Neutralize the slides and stain the DNA.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like % tail DNA and the Olive Tail Moment. An increase in these parameters indicates DNA damage.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially involved in the genotoxicity of this compound and a general workflow for in vitro genotoxicity testing.
Conclusion
The in vitro assessment of this compound's genotoxicity is crucial for understanding its potential risks to human health and for guiding its development as a potential therapeutic agent. The suite of assays described in this guide—the Ames test, micronucleus assay, chromosomal aberration assay, and comet assay—provides a comprehensive framework for detecting various types of genetic damage. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the provided protocols and illustrative data tables offer a robust starting point for researchers. Furthermore, the proposed signaling pathways, centered around the Base Excision Repair and ATM/CHK2-mediated DNA damage response, provide a mechanistic basis for its observed genotoxicity, warranting further investigation to confirm these pathways and identify potential strategies for mitigating its harmful effects or harnessing them for therapeutic benefit.
References
Unveiling the Antitumor Potential of 5-Chlorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorouracil, a halogenated pyrimidine analog, has emerged as a compound of interest in oncology research due to its structural similarity to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). While extensive research on this compound is still developing, this technical guide aims to provide a comprehensive overview of its potential antitumor properties by drawing parallels with the well-documented activities of 5-FU and presenting available data on this compound and its derivatives. This document details the core mechanisms of action, including DNA and RNA synthesis inhibition, and explores the impact on cell cycle progression and apoptosis. Furthermore, it delves into the antiangiogenic properties of this compound derivatives and outlines key signaling pathways involved. Detailed experimental protocols for evaluating these antitumor effects are also provided to facilitate further research and development in this promising area.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Pyrimidine analogs have long been a cornerstone of cancer chemotherapy, with 5-Fluorouracil (5-FU) being a prime example used in the treatment of various solid tumors. This compound, as a closely related analog, presents a compelling case for investigation into its own antitumor capabilities. This guide synthesizes the current understanding of this compound's potential, leveraging the extensive knowledge of 5-FU's mechanisms and incorporating specific findings on this compound and its derivatives.
Core Mechanism of Action: Inhibition of Nucleic Acid Synthesis
The primary antitumor activity of this compound is believed to mirror that of 5-FU, centering on the disruption of DNA and RNA synthesis, which is critical for the proliferation of rapidly dividing cancer cells.[1]
-
Inhibition of Thymidylate Synthase and DNA Synthesis: A key mechanism of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2][3][4] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a folate cofactor, leading to the depletion of thymidine triphosphate (dTTP) and subsequent "thymineless death" due to DNA fragmentation. Given its structural similarity, this compound is anticipated to exert a similar inhibitory effect on TS.
-
Incorporation into RNA and DNA: Metabolites of 5-FU can also be incorporated into RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA disrupts RNA processing and function. Similarly, fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and instability. It is plausible that this compound undergoes similar metabolic activation and incorporation, contributing to its cytotoxic effects.
Figure 1: Proposed inhibition of Thymidylate Synthase by this compound.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
Apoptosis
Studies on 5-FU have demonstrated its capacity to induce apoptosis in various cancer cell lines. This process is often caspase-dependent and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While specific quantitative data for this compound-induced apoptosis is limited, it is expected to trigger similar apoptotic cascades. For instance, 5-FU has been shown to induce apoptosis in oral squamous cell carcinoma cells in a caspase-dependent manner.[5]
Cell Cycle Arrest
5-FU is known to cause perturbations in the cell cycle, often leading to an accumulation of cells in the S-phase or G2/M phase. For example, low doses of 5-FU have been shown to induce G2/M cell cycle arrest in keloid fibroblasts. In smooth muscle cells, 5-FU was found to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. It is hypothesized that this compound would similarly disrupt the normal progression of the cell cycle in cancerous cells.
Quantitative Antitumor Data
In Vivo Antitumor Activity of a this compound Derivative
A notable derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), has been investigated for its antiangiogenic and antitumor properties. The following table summarizes the in vivo antitumor activity of AEAC in human cancer xenograft models.
| Cell Line | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| A549 | Non-Small Cell Lung | AEAC | 50 mg/kg/day | 40-50 | |
| PANC-1 | Pancreatic | AEAC | 50 mg/kg/day | 40-50 | |
| BxPC-3 | Pancreatic | AEAC | 50 mg/kg/day | Not active | |
| A549 | Non-Small Cell Lung | AEAC + VEGF-Trap | 50 mg/kg/day + VEGF-Trap | Additive effect (greater than VEGF-Trap alone) | |
| PANC-1 | Pancreatic | AEAC + VEGF-Trap | 50 mg/kg/day + VEGF-Trap | Additive effect (greater than VEGF-Trap alone) | |
| BxPC-3 | Pancreatic | AEAC + VEGF-Trap | 50 mg/kg/day + VEGF-Trap | Enhanced effect (greater than VEGF-Trap alone) |
Antiangiogenic Properties and Signaling Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy.
Inhibition of Thymidine Phosphorylase
The this compound derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), is a potent inhibitor of thymidine phosphorylase (TP), an enzyme identical to platelet-derived endothelial cell growth factor (PD-ECGF). TP is overexpressed in many cancers and its expression is correlated with increased microvessel density and poorer prognosis. The proangiogenic actions of TP are dependent on its enzymatic activity. By inhibiting TP, AEAC reduces microvessel density in tumors, demonstrating an antiangiogenic effect.
Figure 2: Inhibition of the Thymidine Phosphorylase pro-angiogenic pathway by AEAC.
Experimental Protocols
To facilitate further research into the antitumor properties of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 or 72 hours). Include untreated control wells.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Figure 3: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with a compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of a compound on the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While direct and extensive data on the antitumor properties of this compound remains to be fully elucidated, the available information on its structure, its derivatives like AEAC, and its close analog 5-FU, strongly suggests its potential as a valuable candidate for cancer therapy. Its proposed mechanisms of inhibiting DNA and RNA synthesis, inducing apoptosis, and causing cell cycle arrest are all hallmarks of effective cytotoxic agents. Furthermore, the antiangiogenic activity of its derivatives highlights an additional and crucial avenue for its therapeutic application.
Future research should focus on generating robust in vitro and in vivo data specifically for this compound across a wide range of cancer cell lines and tumor models. Determining its IC50 values, quantifying its effects on apoptosis and the cell cycle, and elucidating the specific signaling pathways it modulates will be critical steps in advancing this compound towards clinical consideration. The detailed protocols provided in this guide offer a framework for conducting such essential investigations. The exploration of this compound and its derivatives holds the promise of expanding the arsenal of pyrimidine analogs in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo effects of 5-fluorouracil and ftorafur[1-(tetrahydrofuran-2-yl)-5-fluorouracil] on murine mammary tumors and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway to the Cell: An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of 5-Chlorouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of 5-Chlorouracil, a halogenated pyrimidine of significant interest in biomedical research. Due to the limited direct research on this compound transport, this guide extrapolates from the extensive data available for its close analog, 5-Fluorouracil (5-FU), to propose the most probable mechanisms of cellular entry. All information derived from 5-FU studies is clearly noted.
Introduction to this compound and Its Biological Significance
This compound is an organochlorine compound consisting of a uracil molecule with a chlorine substituent at the 5-position[1][2][3]. While its counterpart, 5-Fluorouracil, is a widely used chemotherapeutic agent, this compound has been investigated for its role as a potential radiosensitizer and as a marker for DNA damage induced by hypochlorous acid during inflammation[4][5]. Understanding how this compound enters cells is fundamental to elucidating its biological activity and therapeutic potential.
Proposed Cellular Uptake and Transport Mechanisms of this compound
The cellular uptake of this compound is likely a multi-faceted process involving both passive diffusion and carrier-mediated transport, analogous to the well-characterized uptake of 5-Fluorouracil.
Passive Diffusion
Based on the behavior of 5-FU, it is anticipated that this compound can traverse the cell membrane via passive diffusion, driven by the concentration gradient across the membrane. This non-saturable process is dependent on the physicochemical properties of the molecule, such as its lipophilicity and size.
Carrier-Mediated Transport
The primary mechanism for the cellular uptake of many nucleoside analogs, including 5-FU, is through carrier-mediated transport facilitated by nucleoside transporters. These transporters are integral membrane proteins that bind to their substrates and undergo conformational changes to move them across the cell membrane. The two major families of nucleoside transporters likely involved in this compound uptake are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs).
-
Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The hENT family includes hENT1, hENT2, hENT3, and hENT4, with hENT1 and hENT2 being the most well-characterized for their role in drug transport.
-
Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent co-transporters that actively transport nucleosides into the cell against their concentration gradient. The hCNT family includes hCNT1, hCNT2, and hCNT3, which exhibit distinct substrate specificities. hCNT1 is selective for pyrimidine nucleosides, hCNT2 for purine nucleosides, and hCNT3 transports both.
Given that 5-FU is a substrate for both hENTs and hCNTs, it is highly probable that this compound is also recognized and transported by members of these families.
Quantitative Data on 5-Fluorouracil Transport
While specific quantitative data for this compound transport is not available in the current literature, the following table summarizes the kinetic parameters for 5-FU uptake in various cell lines. This data provides a valuable reference for the potential transport kinetics of this compound.
| Cell Line | Transporter(s) Implicated | Km (mM) | Vmax (pmol/sec/5 µL cells) | Reference |
| Human Erythrocytes | Carrier-mediated (unspecified) | ~4 | ~500 | |
| Cultured Mammalian Cells (Novikoff rat hepatoma, P388 mouse leukemia, mouse L, and Chinese hamster ovary cells) | Saturable transport system | 5 to 15 | Not specified | |
| Rat Intestinal Everted Sacs | Na+-dependent carrier-mediated | 0.025 ± 0.018 | 0.74 ± 0.24 (nmol/min/cm) |
Note: The kinetic parameters can vary significantly depending on the cell type, expression levels of different transporters, and experimental conditions.
Experimental Protocols for Studying this compound Cellular Uptake
The following is a generalized protocol for a cellular uptake assay using a radiolabeled compound, which can be adapted for studying this compound.
Protocol: Radiolabeled this compound Uptake Assay in Adherent Cells
1. Materials:
- Adherent cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
- Radiolabeled this compound (e.g., [³H]-5-Chlorouracil or [¹⁴C]-5-Chlorouracil)
- Unlabeled this compound (for competition experiments)
- Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
- Scintillation cocktail
- Scintillation counter
- Multi-well cell culture plates (e.g., 24-well plates)
- Protein assay kit (e.g., BCA assay)
2. Cell Seeding:
- Seed cells in a 24-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
- Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
3. Uptake Assay:
- On the day of the experiment, aspirate the culture medium from the wells.
- Wash the cells twice with pre-warmed PBS.
- Add 500 µL of pre-warmed transport buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.
- Prepare the uptake solution by diluting the radiolabeled this compound in transport buffer to the desired final concentration. For competition experiments, also prepare uptake solutions containing a high concentration of unlabeled this compound.
- To initiate the uptake, aspirate the transport buffer and add the uptake solution to each well.
- Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.
4. Termination of Uptake and Cell Lysis:
- To stop the uptake, rapidly aspirate the uptake solution.
- Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled compound.
- Add an appropriate volume of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
5. Quantification:
- Transfer the cell lysate from each well to a scintillation vial.
- Add scintillation cocktail to each vial and mix thoroughly.
- Measure the radioactivity in each sample using a scintillation counter.
- In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay.
6. Data Analysis:
- Calculate the amount of this compound taken up by the cells (e.g., in pmol).
- Normalize the uptake data to the protein content of each sample (e.g., pmol/mg protein).
- Plot the normalized uptake as a function of time or concentration.
- For kinetic analysis, perform the assay over a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Visualizations of Cellular Transport and Experimental Workflow
Diagrams of Proposed Transport Mechanisms and Experimental Workflow
Caption: Proposed cellular uptake mechanisms of this compound.
Caption: General experimental workflow for a cellular uptake assay.
Conclusion
The cellular uptake of this compound is a critical determinant of its biological effects. Based on the extensive research on its close analog, 5-Fluorouracil, it is proposed that this compound enters cells through a combination of passive diffusion and carrier-mediated transport via the hENT and hCNT families of nucleoside transporters. Further research is warranted to directly characterize the transport of this compound, including the identification of the specific transporters involved and the determination of its transport kinetics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the cellular pharmacology of this and other halogenated pyrimidines.
References
- 1. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide to the Structural Elucidation of 5-Chlorouracil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil (5-ClU) is a halogenated pyrimidine analog of the nucleobase uracil.[1][2] It has garnered significant interest in the fields of pharmacology and toxicology due to its potential as an anti-tumor agent and its role as a marker for DNA damage induced by inflammation.[3][4] This technical guide provides a comprehensive overview of the structural elucidation of this compound and its key metabolites, focusing on the analytical techniques, experimental protocols, and metabolic pathways involved.
Structural Elucidation of this compound
The definitive structure of this compound has been established through various spectroscopic and analytical techniques.
Chemical Structure and Properties
This compound is an organochlorine compound where a chlorine atom is substituted at the 5th position of the uracil ring.[5]
| Property | Value |
| IUPAC Name | 5-chloro-1H-pyrimidine-2,4-dione |
| Molecular Formula | C4H3ClN2O2 |
| Molecular Weight | 146.53 g/mol |
| CAS Number | 1820-81-1 |
| SMILES | C1=C(C(=O)NC(=O)N1)Cl |
| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of this compound provides characteristic signals that confirm its structure. While full spectrum data requires access to specialized databases, the key feature is the presence of a singlet for the proton at the 6th position of the pyrimidine ring.
Mass Spectrometry (MS): Mass spectral analysis of this compound confirms its molecular weight. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M+) at m/z 146.
Metabolic Pathways of this compound
The metabolism of this compound is of critical importance in understanding its biological activity and toxicity. While the complete metabolic pathway is not as extensively studied as that of its analog, 5-fluorouracil (5-FU), evidence suggests analogous enzymatic conversions. The primary metabolic transformations involve its conversion to the corresponding nucleoside and subsequent reduction of the pyrimidine ring.
It is proposed that this compound undergoes catabolism in a pathway similar to that of uracil and 5-fluorouracil, which involves the enzymes dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase, and β-ureidopropionase.
References
- 1. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. DNAmod: this compound [dnamod.hoffmanlab.org]
- 3. This compound: Uses, Functions and Safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Toxicological Deep Dive into 5-Chlorouracil: A Guide for Preclinical Researchers
Introduction: 5-Chlorouracil (5-ClU) is a halogenated pyrimidine, a class of compounds synthesized in the 1950s as potential anti-tumor agents.[1] While its fluorinated counterparts, like 5-Fluorouracil (5-FU), are widely used in chemotherapy, this compound's toxicological profile is of significant interest due to its potential therapeutic applications, its presence in the environment as a water disinfection byproduct, and its role as a marker of DNA damage during inflammation.[2][3][4] This technical guide provides an in-depth overview of the preclinical toxicological assessment of this compound, synthesizing available data, detailing experimental methodologies, and illustrating key pathways for researchers, scientists, and drug development professionals.
Mechanism of Toxicity and Genotoxicity
This compound is recognized as a potent mutagen, clastogen (an agent that causes breaks in chromosomes), and toxicant.[1] Its primary mechanism of toxicity stems from its structural similarity to the natural nucleobases thymine and uracil.
Key Toxicological Mechanisms:
-
DNA Incorporation and Damage: In vivo, this compound is converted to 5-chlorodeoxyuridine, which can be incorporated into DNA. This incorporation can lead to DNA damage and mutations.
-
Induction of Sister Chromatid Exchanges: It is a potent inducer of sister chromatid exchanges, a marker of genotoxic events.
-
Inflammation-Mediated DNA Damage: Hypochlorous acid, produced by neutrophils during inflammation, can react with DNA and its precursors to form this compound, making it a signature product of inflammation-induced DNA damage.
The genotoxic potential of this compound necessitates a thorough evaluation using a battery of in vitro and in vivo assays.
Preclinical Toxicity Studies: Data and Protocols
A standard preclinical toxicology program aims to characterize toxic effects concerning target organs, dose-dependence, and reversibility to establish a safe starting dose for human trials. While specific quantitative data for acute and repeated-dose toxicity studies on this compound are not extensively available in the public domain, the focus of existing research has been on its genotoxic and cytotoxic properties.
Table 1: Summary of Preclinical Genotoxicity and Cytotoxicity Findings for this compound
| Assay Type | Model System | Key Findings | Reference |
| Genotoxicity | Bacterial and Eukaryotic Cells | Induces cellular toxicity and chromosome aberrations. | |
| Genotoxicity | In vivo (Mice) | Ingested 5-ClU incorporates into liver and testicular DNA. | |
| Sister Chromatid Exchange | Chinese Hamster Ovary Cells | 5-chlorodeoxyuridine is a potent inducer of SCE. | |
| Cytotoxicity | Hepatocytes and Liver Cell Lines | Used as a control in resazurin-based cytotoxicity assays. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are representative protocols for key assays used to evaluate the safety of compounds like this compound.
Protocol 1: In Vitro Cytotoxicity Assay (Resazurin-Based)
This protocol is adapted from methodologies where this compound was used as a control cytotoxic agent.
-
Cell Culture:
-
Plate hepatocytes or a relevant liver cell line (e.g., HepG2) in a 96-well microtiter plate at a predetermined density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls and a positive control.
-
Incubate the plates for a specified exposure period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a resazurin solution in phosphate-buffered saline (PBS).
-
Add the resazurin solution to each well and incubate for 2-4 hours, protected from light.
-
Measure the fluorescence or absorbance of the metabolically active product, resorufin, using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: In Vivo Genotoxicity - Rodent Micronucleus Assay
This is a standard protocol to assess chromosomal damage.
-
Animal Model and Dosing:
-
Use a suitable rodent model (e.g., male and female Wistar rats).
-
Administer this compound via a clinically relevant route (e.g., oral gavage, intravenous) at three dose levels, plus a vehicle control and a positive control.
-
The dosing regimen can be acute (one or two doses) or sub-chronic.
-
-
Sample Collection:
-
Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
For bone marrow, flush the femurs with fetal bovine serum. For peripheral blood, collect via a standard method.
-
-
Slide Preparation and Staining:
-
Prepare smears of the bone marrow or blood cells on microscope slides.
-
Fix and stain the slides with a fluorescent dye (e.g., acridine orange) or Giemsa stain to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
-
Microscopic Analysis:
-
Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.
-
-
Data Analysis:
-
Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.
-
A significant, dose-related increase in micronuclei indicates a clastogenic or aneugenic effect.
-
Conclusion
The available preclinical data strongly indicate that this compound is a genotoxic compound. Its ability to be incorporated into DNA and induce chromosomal damage is a primary toxicological concern. While it has been explored for anti-tumor properties, its genotoxic profile suggests that therapeutic applications would require a careful risk-benefit assessment, potentially in contexts where its cytotoxic effects can be targeted specifically to cancer cells. Further preclinical studies, including comprehensive acute, sub-chronic, and chronic toxicity assessments in multiple species, are necessary to fully characterize its safety profile and determine any potential for safe therapeutic use.
References
- 1. The genetic toxicology of 5-fluoropyrimidines and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Uses, Functions and Safety_Chemicalbook [chemicalbook.com]
- 3. This compound, a marker of DNA damage from hypochlorous acid during inflammation. A gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 5-Chlorouracil in Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone of modern molecular biology, enabling precise modifications to DNA sequences to study gene function, protein structure, and to engineer novel proteins. Halogenated pyrimidines, such as 5-Chlorouracil (5-ClU), are analogs of thymine that can be incorporated into DNA and induce mutations. This document provides a detailed overview of the theoretical application of this compound in site-directed mutagenesis, including its mechanism of action, a generalized experimental protocol, and relevant data considerations.
Disclaimer: The following protocol is a generalized procedure based on the principles of base analog mutagenesis. Specific protocols for the use of this compound in site-directed mutagenesis are not widely established in the scientific literature. Therefore, this protocol should be considered a starting point for experimental design and will require optimization.
Mechanism of Action of this compound
This compound is a structural analog of the DNA base thymine, with a chlorine atom at the 5th position of the pyrimidine ring instead of a methyl group.[1] This substitution is key to its mutagenic properties. The electron-withdrawing nature of the chlorine atom influences the tautomeric equilibrium of the base.[2][3]
Like thymine, this compound predominantly exists in the keto form, which correctly pairs with adenine during DNA replication. However, it has an increased tendency to shift to the enol or ionized tautomeric form. In this state, it can mispair with guanine.[2][3] This mispairing event, if not corrected by the cell's DNA repair machinery, will result in a T:A to C:G transition mutation after subsequent rounds of DNA replication.
The proposed mechanism involves the following steps:
-
Incorporation: 5-Chloro-2'-deoxyuridine triphosphate (5-CldUTP), the deoxynucleoside triphosphate form of this compound, is incorporated opposite adenine in a replicating DNA strand.
-
Tautomeric Shift: The incorporated this compound can undergo a tautomeric shift from its keto form to its enol or ionized form.
-
Mispairing: During the next round of replication, the enol or ionized form of this compound preferentially pairs with guanine.
-
Mutation Fixation: In the subsequent round of replication, this guanine will pair with cytosine, completing the T:A to C:G transition.
Signaling Pathway Diagram
Caption: Mechanism of this compound induced T:A to C:G transition mutation.
Experimental Protocols
This section outlines a generalized protocol for in vivo site-directed mutagenesis using this compound. This method involves growing a host organism (e.g., E. coli) in the presence of this compound to facilitate its incorporation into the plasmid DNA.
Materials:
-
E. coli strain (e.g., a thymine-requiring auxotroph to enhance analog incorporation)
-
Plasmid DNA containing the gene of interest
-
Luria-Bertani (LB) medium
-
This compound (5-ClU)
-
Thymidine
-
Appropriate antibiotic for plasmid selection
-
Competent cells for transformation
-
DNA purification kit
-
DNA sequencing reagents
Protocol:
-
Preparation of Media:
-
Prepare LB medium supplemented with the appropriate antibiotic.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or alkaline water).
-
Prepare a stock solution of thymidine.
-
-
Growth of Host Strain:
-
Inoculate a single colony of the E. coli host strain carrying the plasmid of interest into 5 mL of LB medium with the selective antibiotic.
-
Incubate overnight at 37°C with shaking.
-
-
Induction of Mutagenesis:
-
Inoculate 100 mL of pre-warmed LB medium (with antibiotic) with the overnight culture to an initial OD600 of ~0.05.
-
Add this compound to the culture at a final concentration to be optimized (start with a range of 1-20 µg/mL). Note: Higher concentrations may be toxic.
-
To enhance incorporation, the concentration of thymidine in the medium can be limited. For thymine auxotrophs, provide a suboptimal concentration of thymidine.
-
Incubate the culture at 37°C with shaking, allowing for several rounds of plasmid replication (e.g., grow to late logarithmic or stationary phase).
-
-
Plasmid DNA Isolation:
-
Pellet the bacterial cells by centrifugation.
-
Isolate the plasmid DNA using a commercial miniprep or maxiprep kit according to the manufacturer's instructions.
-
-
Transformation and Selection:
-
Transform the isolated, mutagenized plasmid DNA into a fresh culture of competent E. coli cells (a strain with a functional DNA repair system is recommended to avoid excessive mutations).
-
Plate the transformed cells on LB agar plates containing the selective antibiotic.
-
Incubate overnight at 37°C.
-
-
Screening for Mutations:
-
Pick individual colonies and grow them in small-scale liquid cultures.
-
Isolate plasmid DNA from each culture.
-
Screen for the desired mutation by DNA sequencing of the target gene. Alternatively, a phenotypic screen or a restriction digest screen (if the mutation introduces or removes a restriction site) can be employed.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo site-directed mutagenesis using this compound.
Data Presentation
The efficiency of mutagenesis using this compound will depend on various factors, including the concentration of the analog, the host strain, and the duration of exposure. The following table provides a template for summarizing quantitative data from such experiments. The values presented are hypothetical and should be determined experimentally.
| Parameter | Condition 1 (e.g., 1 µg/mL 5-ClU) | Condition 2 (e.g., 5 µg/mL 5-ClU) | Condition 3 (e.g., 10 µg/mL 5-ClU) | Control (No 5-ClU) |
| Plasmid Yield (ng/µL) | 100 | 85 | 60 | 120 |
| Transformation Efficiency (CFU/µg DNA) | 1.2 x 10⁸ | 1.0 x 10⁸ | 0.7 x 10⁸ | 1.5 x 10⁸ |
| Mutation Frequency (%) | 0.1 | 0.5 | 1.2 | < 0.01 |
| Frequency of T:A > C:G Transitions (%) | 85 | 90 | 92 | N/A |
| Off-target Mutation Rate (per kb) | 0.05 | 0.2 | 0.5 | < 0.001 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This compound presents a potential tool for random mutagenesis and, with targeted screening, for site-directed mutagenesis. Its mechanism, analogous to other halogenated pyrimidines, involves incorporation into DNA and subsequent mispairing due to tautomeric shifts. The provided protocol offers a foundational approach for researchers interested in exploring the mutagenic properties of this compound. It is crucial to emphasize the need for careful optimization of experimental conditions and thorough verification of any resulting mutations through DNA sequencing.
References
- 1. Structure, stability and function of this compound modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerase incorporation and miscoding properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerase incorporation and miscoding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Chlorouracil in Antiviral Drug Development: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil is a halogenated derivative of the pyrimidine nucleobase uracil. While not typically employed as a direct antiviral agent, it serves as a critical starting material and key intermediate in the synthesis of a diverse range of nucleoside analogs with potent antiviral activity. The introduction of the chlorine atom at the 5-position of the uracil ring provides a valuable scaffold for further chemical modifications, leading to the development of compounds that can selectively inhibit viral replication. These derivatives have shown promise against a variety of DNA and RNA viruses, making this compound a compound of significant interest in the field of antiviral drug discovery.
The primary mechanism of action for antiviral drugs derived from this compound is based on their function as nucleoside analogs. Once metabolized within a host cell to their active triphosphate form, these molecules can mimic natural nucleosides and be incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination or a dysfunctional viral genome, thereby halting viral replication. The selectivity of these compounds often stems from a higher affinity of viral polymerases for the analog compared to host cell polymerases, or preferential activation by viral-specific enzymes like thymidine kinase.
This document provides detailed application notes on the use of this compound in synthesizing antiviral compounds, a summary of the antiviral activity of a key derivative, comprehensive experimental protocols for evaluating such compounds, and visualizations of synthetic and mechanistic pathways.
Data Presentation
The antiviral activity and cytotoxicity of nucleoside analogs derived from this compound are critical parameters for determining their potential as drug candidates. The following table summarizes the in vitro activity of a representative acyclic nucleoside analog synthesized from a this compound precursor.
| Compound Name | Virus Target | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Host Cell Line(s) |
| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Duck Hepatitis B Virus (DHBV) | In vitro antiviral assay | 0.31 - 1.55 | > 118 | > 76 - 380 | Not specified |
| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Human Cytomegalovirus (HCMV) | In vitro antiviral assay | 3.1 | > 118 | > 38 | Not specified |
Note: The CC₅₀ value is based on data for closely related 5-(1-azido-2-haloethyl)-2'-deoxyuridines which exhibited low host cell cytotoxicity (IC₅₀ > 118 µM)[1]. The primary study on the listed compound stated that it "showed any detectable toxicity to several stationary and proliferating host cells"[2][3].
Experimental Protocols
Protocol for Antiviral Activity Assessment: Plaque Reduction Assay
This protocol outlines the procedure for determining the 50% effective concentration (EC₅₀) of a test compound, such as a this compound derivative, against a plaque-forming virus.
Materials:
-
Appropriate host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer (plaque-forming units [PFU]/mL)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound stock solution (dissolved in DMSO)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or methanol for cell fixation
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of the test compound in a cell culture medium without FBS. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the prepared dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay Application: Add the overlay medium to each well. The overlay helps to localize the viral infection, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells by adding formalin or methanol and incubating for at least 30 minutes.
-
Remove the overlay and the fixative.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The EC₅₀ is determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.
-
Protocol for Cytotoxicity Assessment: MTT Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Host cell line used in the antiviral assay
-
Cell culture medium with FBS and antibiotics
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in a cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a cell control (medium only) and a vehicle control (medium with the highest DMSO concentration used).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
The CC₅₀ is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.
-
Visualizations
References
- 1. Synthesis and antiviral activity of novel 5-(1-azido-2-haloethyl) and 5-(1-azido-, amino-, or methoxyethyl) analogs of 2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Purification of 5-Chlorouracil for Research Applications
Introduction 5-Chlorouracil is a chlorinated derivative of the pyrimidine nucleobase, uracil. In research, it serves as a critical tool for studying DNA damage and mutagenesis. It is a known product of hypochlorous acid activity on DNA during inflammatory processes, making it a key marker for inflammation-induced genetic damage. When incorporated into DNA, this compound can be converted in vivo to chlorodeoxyuridine, a mutagenic and genotoxic compound. Its ability to mimic thymine allows for its incorporation during DNA replication, providing a valuable reagent for researchers in biochemistry, drug development, and molecular biology to investigate the functional impacts of halogenated bases on DNA structure, polymerase activity, and cellular repair mechanisms.
Physicochemical and Characterization Data The following table summarizes key quantitative data for this compound. Purity and yield are representative values based on the protocols described below.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₃ClN₂O₂ | |
| Molecular Weight | 146.53 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Purity (Post-Recrystallization) | >99% | |
| Typical Yield | >95% | [2] |
| Solubility (NMR) | DMSO-d₆ | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination
This protocol details the direct electrophilic chlorination of uracil at the C5 position using a chlorinating agent in an acidic solvent system. The procedure is adapted from analogous halogenation methods for uracil.
Materials and Equipment:
-
Uracil (1.0 eq)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel, filter flask)
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend Uracil (1.0 eq) in a solvent mixture of glacial acetic acid and acetic anhydride (e.g., a 15:1 v/v ratio). The typical concentration is approximately 1 mole of uracil per liter of solvent mixture.
-
Heating: Begin stirring the suspension and heat the mixture to 50-60 °C.
-
Addition of Chlorinating Agent: Once the reaction mixture reaches the target temperature, add N-Chlorosuccinimide (1.2 eq) portion-wise over 15-20 minutes.
-
Reaction: Maintain the temperature at 50-60 °C and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (uracil) is consumed (typically 1.5-3 hours). The white suspension may change in consistency as the product forms.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Dilute the reaction mixture with an equal volume of cold deionized water to precipitate the product fully. Collect the crude this compound as a white solid by vacuum filtration.
-
Washing: Wash the filter cake with additional portions of cold deionized water, followed by a small amount of cold ethanol to remove residual acetic acid and succinimide byproduct.
-
Drying: Dry the crude product under vacuum to remove residual solvent before proceeding to purification.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound using a mixed-solvent recrystallization method to yield a high-purity crystalline product.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol and begin heating with stirring to dissolve the solid. Ethanol acts as the "good" solvent.
-
Saturation: Once the solid is fully dissolved in the hot ethanol, begin adding hot deionized water (the "poor" solvent) dropwise to the solution while maintaining the temperature and stirring.
-
Induce Cloud Point: Continue adding hot water until the solution becomes slightly turbid and the turbidity persists. This indicates the solution is saturated. If excess precipitate forms, add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the final product in a vacuum oven or desiccator to remove all solvent. The result should be a fine, white crystalline solid.
Diagram: Purification Workflow
Caption: Recrystallization workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (in DMSO-d₆): The spectrum is expected to show three main signals: two broad singlets corresponding to the N1-H and N3-H protons, and one singlet or doublet for the C6-H proton. The chemical shifts should be referenced against the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
¹³C-NMR (in DMSO-d₆): The spectrum should exhibit four distinct signals corresponding to the two carbonyl carbons (C2 and C4), the chlorinated C5 carbon, and the C6 carbon. The spectrum should be referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
-
Mass Spectrometry (MS): Analysis by MS should confirm the molecular weight of 146.53 g/mol , with a characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Melting Point: The purified product should have a sharp melting point (or decomposition point) above 300 °C. A broad melting range would indicate the presence of impurities.
References
Detecting 5-Chlorouracil-Induced DNA Adducts: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the detection of 5-Chlorouracil (5-ClUra)-induced DNA adducts. This document provides detailed application notes and experimental protocols for various detection methods, enabling accurate and sensitive quantification of this critical biomarker of DNA damage. The information is particularly relevant for studies on inflammation, carcinogenesis, and the efficacy of chemotherapeutic agents.
This compound, a halogenated pyrimidine, can be incorporated into DNA, leading to the formation of DNA adducts that can be mutagenic and cytotoxic. The ability to accurately detect and quantify these adducts is crucial for understanding their biological consequences and for the development of therapeutic strategies. This guide outlines the primary methodologies for 5-ClUra adduct detection: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ³²P-Postlabeling Assay, and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Comparison of Detection Methods
The selection of an appropriate method for the detection of 5-ClUra DNA adducts depends on factors such as sensitivity, specificity, cost, and the nature of the study. The following table summarizes the quantitative data for the described methods, facilitating an informed decision.
| Method | Detection Limit | Specificity | Throughput | Cost | Key Advantages | Key Disadvantages |
| GC-MS | ~0.2 fmol on column[1] | High | Moderate | Moderate | High sensitivity and specificity | Requires derivatization of the analyte |
| LC-MS/MS | 0.02–7.1 adducts/10⁸ nucleosides[2] | Very High | High | High | High specificity and can identify unknown adducts | High initial instrument cost |
| ³²P-Postlabeling | 1 adduct in 10⁹–10¹⁰ nucleotides[3][4] | Moderate | Low | High | Extremely high sensitivity | Use of radioactivity, labor-intensive |
| ELISA | ~0.5 ng/mL (for 5-FU)[5] | Moderate to High | High | Low | High throughput and cost-effective | Potential for cross-reactivity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducible and reliable results.
Protocol 1: Detection of this compound DNA Adducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the sensitive detection of 5-ClUra in DNA samples using GC-MS, following enzymatic digestion and derivatization.
Materials:
-
DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
Thymidine phosphorylase
-
3,5-bis-(trifluoromethyl)-benzyl bromide (derivatizing agent)
-
Internal standard (e.g., isotope-labeled 5-ClUra)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
GC-MS system with a capillary column (e.g., DB-5ms)
Procedure:
-
DNA Digestion:
-
To 50-100 µg of DNA, add nuclease P1 (2 units) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2) and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (5 units) and thymidine phosphorylase (1 unit) and incubate for another 2 hours at 37°C to release the 5-ClUra base.
-
-
Extraction:
-
Add the internal standard to the digested sample.
-
Extract the 5-ClUra from the aqueous solution using an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent and add the derivatizing agent, 3,5-bis-(trifluoromethyl)-benzyl bromide.
-
Incubate at 70°C for 30 minutes to form the benzyl derivative of 5-ClUra.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 5-ClUra and the internal standard.
-
-
Protocol 2: Quantification of this compound DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the highly specific and quantitative analysis of 5-ClUra as a deoxynucleoside (5-chloro-2'-deoxyuridine) using LC-MS/MS.
Materials:
-
DNA sample
-
DNase I
-
Nuclease P1
-
Alkaline phosphatase
-
Internal standard (e.g., ¹³C,¹⁵N-labeled 5-chloro-2'-deoxyuridine)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
DNA Digestion:
-
To 20-50 µg of DNA, add DNase I (10 units) in a suitable buffer and incubate at 37°C for 1 hour.
-
Add nuclease P1 (5 units) and incubate at 37°C for 2 hours.
-
Finally, add alkaline phosphatase (10 units) and incubate at 37°C for 1 hour to obtain a mixture of deoxynucleosides.
-
-
Sample Preparation:
-
Add the internal standard to the digested DNA sample.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, increase to 50% B over 10 minutes, then wash and re-equilibrate.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated molecular ion of 5-chloro-2'-deoxyuridine to its characteristic product ion (loss of the deoxyribose moiety), and a corresponding transition for the internal standard.
-
-
Protocol 3: Ultrasensitive Detection of this compound DNA Adducts by ³²P-Postlabeling Assay
This protocol details the highly sensitive detection of DNA adducts using the ³²P-postlabeling technique.
Materials:
-
DNA sample
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1 (for enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC developing solvents
Procedure:
-
DNA Digestion:
-
Digest 1-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield 3'-monophosphate deoxynucleosides.
-
-
Adduct Enrichment:
-
Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not bulky adducts.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducts with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
-
Chromatographic Separation:
-
Spot the labeled adducts onto a TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve separation of the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.
-
-
Detection and Quantification:
-
Visualize the separated radiolabeled adducts by autoradiography.
-
Quantify the amount of adducts by scintillation counting of the excised spots from the TLC plate.
-
Protocol 4: High-Throughput Screening of this compound DNA Adducts by ELISA
This protocol describes a competitive ELISA for the detection of 5-ClUra in DNA samples, suitable for high-throughput screening.
Materials:
-
DNA sample (thermally denatured)
-
96-well microtiter plate coated with a 5-ClUra-protein conjugate
-
Monoclonal or polyclonal antibody specific for 5-ClUra
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
If not pre-coated, coat the wells of a microtiter plate with a 5-ClUra-protein conjugate and incubate overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
-
Competitive Binding:
-
Prepare standards of known 5-ClUra concentration and denature the DNA samples by heating.
-
Add the standards or denatured DNA samples to the wells, followed by the addition of the primary antibody against 5-ClUra.
-
Incubate for 1-2 hours at room temperature to allow competition between the 5-ClUra in the sample/standard and the 5-ClUra-conjugate on the plate for binding to the antibody.
-
-
Detection:
-
Wash the wells to remove unbound antibodies and sample components.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells again and add the TMB substrate. Incubate until a blue color develops.
-
-
Measurement:
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of 5-ClUra in the sample.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this document.
Caption: Base Excision Repair pathway for this compound adducts.
Caption: Workflow for DNA adduct analysis by Mass Spectrometry.
Caption: Workflow for competitive ELISA of this compound.
References
- 1. This compound, a marker of DNA damage from hypochlorous acid during inflammation. A gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Protocol for the Quantification of 5-Chlorouracil in Biological Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chlorouracil (5-ClU) is a halogenated pyrimidine that is of significant interest in biomedical research. It can be formed endogenously through the reaction of hypochlorous acid with uracil, a process associated with inflammation and oxidative stress. Additionally, it is investigated as a potential therapeutic agent and is often used as an internal standard in bioanalytical methods for other halogenated pyrimidines like 5-fluorouracil (5-FU). Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic and pharmacodynamic studies.
This document provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust, suitable for research and drug development applications.
Principle of the Method
This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of this compound from endogenous matrix components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection. A stable isotope-labeled or a structural analog internal standard (IS) is employed to ensure accuracy and precision by correcting for variability during sample preparation and analysis. The quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Analytes and Standards:
-
This compound (analytical standard grade)
-
Internal Standard (IS): 5-Bromouracil (5-BrU) or a stable isotope-labeled this compound (e.g., 5-Chloro[¹³C,¹⁵N₂]uracil) is recommended for optimal performance.
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (analytical grade)
-
Ammonium acetate (LC-MS grade)
-
Ethyl acetate (analytical grade)
-
-
Solid Phase Extraction (SPE) Cartridges (optional):
-
Polymeric reversed-phase or mixed-mode anion exchange cartridges (e.g., Oasis MAX).
-
-
Biological Matrix:
-
Blank human plasma, urine, or other relevant biological fluid/tissue homogenate.
-
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of this compound and the internal standard by dissolving an accurately weighed amount of each compound in a suitable solvent (e.g., methanol or water).
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the working standards.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards at a minimum of six different concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) using a separate stock solution from the calibration standards.
-
Sample Preparation
Choose one of the following sample preparation methods based on the matrix and desired sample cleanup level.
Method 1: Solid-Phase Extraction (SPE)
This method is recommended for complex matrices like plasma to achieve high purity of the extract.[1]
-
Conditioning: Condition the SPE cartridges (e.g., Oasis MAX, 60 mg) with 2 mL of methanol followed by 2 mL of water.[1]
-
Sample Loading: To 200 µL of the biological sample, add 10 µL of the internal standard working solution and 600 µL of 20% ammonium hydroxide solution.[1] Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% ammonium hydroxide solution, followed by 3 mL of methanol.[1]
-
Elution: Elute the analytes with 1 mL of 1% formic acid in 60:40 methanol:water.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Method 2: Protein Precipitation (PPT)
This is a simpler and faster method suitable for initial screening or when matrix effects are less of a concern.
-
To 100 µL of the biological sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Method 3: Liquid-Liquid Extraction (LLE)
LLE is an alternative to SPE for sample cleanup.
-
To 100 µL of the biological sample, add 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following are recommended starting conditions and can be optimized for specific instrumentation.
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| Column | HILIC (e.g., Phenomenex Luna HILIC, 3 µm, 150 mm x 2.0 mm) |
| Mobile Phase A | 100 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 90% B; 2-4 min: 90-50% B; 4-6 min: 50% B; 6-6.1 min: 50-90% B; 6.1-11 min: 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) System:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 145.2 | 42.0 | 31 |
| 5-Bromouracil (IS) | 188.9 | 42.0 | ~30 (Optimize for your instrument) |
Data Presentation and Method Validation
A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed.
Calibration Curve and Linearity
A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.
Example Calibration Curve Data (Hypothetical)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.53 |
| 100 | 5.05 |
| 500 | 25.1 |
| 1000 | 50.2 |
Accuracy and Precision
Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be determined by analyzing the QC samples at low, medium, and high concentrations on multiple days.
Example Accuracy and Precision Data (Hypothetical)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| LQC | 5 | 102.3 | 4.5 | 101.5 | 5.8 |
| MQC | 100 | 98.7 | 3.2 | 99.1 | 4.1 |
| HQC | 800 | 101.1 | 2.8 | 100.5 | 3.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
Example LOD and LOQ (Hypothetical)
| Parameter | Value (ng/mL) |
|---|---|
| LOD | 0.5 |
| LOQ | 1.0 |
Matrix Effect and Recovery
The matrix effect should be evaluated to assess the impact of endogenous matrix components on the ionization of the analyte and internal standard. Recovery of the extraction procedure should also be determined.
Stability
The stability of this compound in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. This compound is generally stable under normal laboratory temperatures and pressures.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Logical Relationship of Method Validation
Caption: Key parameters for method validation.
References
Application Notes and Protocols for Studying DNA Polymerase Fidelity Using 5-Chlorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil (5-ClU) is a halogenated analog of the DNA base thymine. Its incorporation into DNA, either as a result of inflammation-mediated DNA damage or therapeutic intervention, can have significant mutagenic consequences. The presence of the electron-withdrawing chlorine atom at the C5 position of the uracil ring alters its base-pairing properties, leading to an increased frequency of mispairing with guanine (G) instead of adenine (A). This results in A-T to G-C transition mutations.[1][2] The study of how different DNA polymerases handle 5-ClU in a template strand is crucial for understanding the mechanisms of mutagenesis, the efficacy of certain anticancer drugs, and the cellular response to DNA damage.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the fidelity of DNA polymerases. The methodologies described herein are essential for researchers in molecular biology, oncology, and drug development who are interested in the intricate interactions between DNA polymerases and modified nucleotides.
Data Presentation
The fidelity of a DNA polymerase when encountering this compound in a template strand can be quantitatively assessed by determining the efficiency of correct nucleotide (dATP) incorporation versus incorrect nucleotide (dGTP) incorporation opposite the lesion. The following tables summarize the steady-state kinetic parameters for dGTP misincorporation opposite 5-ClU by several DNA polymerases.
Table 1: Steady-State Kinetic Parameters for dGTP Misincorporation Opposite this compound (pH 7.5)
| DNA Polymerase | Km (μM) for dGTP | kcat (min-1) |
| Human Polymerase β | 2800 ± 400 | 0.04 ± 0.01 |
| AMV Reverse Transcriptase | 1600 ± 300 | 0.4 ± 0.1 |
| E. coli Klenow Fragment (exo-) | 2600 ± 500 | 0.7 ± 0.1 |
Data sourced from Kim et al., 2010.
Table 2: Misinsertion Efficiency of dGTP Opposite this compound (pH 7.5)
| DNA Polymerase | Misinsertion Efficiency (Vmax/Km) x 105 |
| Human Polymerase β | 1.4 |
| AMV Reverse Transcriptase | 25 |
| E. coli Klenow Fragment (exo-) | 27 |
Data sourced from Kim et al., 2010.
Signaling Pathways and Experimental Workflows
Molecular Mechanism of this compound Induced Mutagenesis
The primary mechanism by which this compound induces mutations is through its mispairing with guanine during DNA replication. This process can be visualized as a logical flow.
Caption: Mechanism of this compound induced A:T to G:C transition mutation.
Experimental Workflow: Steady-State Kinetic Assay
This workflow outlines the steps for determining the kinetic parameters of nucleotide incorporation opposite a 5-ClU lesion in a DNA template.
Caption: Workflow for a steady-state kinetic assay to measure DNA polymerase fidelity.
Experimental Workflow: lacZα-Based Forward Mutation Assay
This workflow illustrates a forward mutation assay to determine the error frequency of a DNA polymerase when replicating a template containing 5-ClU.
Caption: Workflow for a lacZα-based forward mutation assay.
Experimental Protocols
Protocol 1: Steady-State Kinetic Assay for Nucleotide Incorporation Opposite this compound
This protocol is adapted from the methodology used to study the miscoding properties of 5-ClU.
Materials:
-
Purified DNA polymerase of interest
-
Custom synthesized oligonucleotides (primer and template containing a site-specific 5-ClU)
-
Reaction buffer specific to the DNA polymerase
-
Deoxynucleoside triphosphates (dNTPs) of high purity
-
[γ-32P]ATP for radiolabeling the primer
-
T4 Polynucleotide Kinase
-
Denaturing polyacrylamide gel (12-20%)
-
Formamide loading buffer
-
Phosphorimager and analysis software
Methodology:
-
Primer Labeling and Annealing:
-
5'-end label the primer with [γ-32P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.
-
Remove unincorporated nucleotides using a suitable purification column.
-
Anneal the labeled primer to the 5-ClU-containing template by mixing them in a 1:1.5 molar ratio in annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl), heating to 95°C for 5 minutes, and slowly cooling to room temperature.
-
-
Reaction Setup:
-
Prepare reaction mixtures in the polymerase-specific reaction buffer. Each reaction should contain the annealed primer-template duplex at a fixed concentration (e.g., 50 nM).
-
For determining the kinetics of dGTP misincorporation, prepare a series of reactions with varying concentrations of dGTP (e.g., 0.1 µM to 5 mM).
-
Pre-incubate the reaction mixtures at the optimal temperature for the DNA polymerase.
-
-
Enzyme Reaction:
-
Initiate the reactions by adding a pre-determined amount of the DNA polymerase. The concentration of the polymerase should be low enough to ensure steady-state conditions (i.e., [DNA] > [Polymerase]).
-
Incubate the reactions for a fixed time, ensuring that product formation is in the linear range (typically <20% of the primer is extended).
-
-
Quenching and Electrophoresis:
-
Stop the reactions by adding an equal volume of formamide loading buffer containing EDTA (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
-
Data Analysis:
-
Visualize the gel using a phosphorimager and quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Calculate the initial velocity (V0) of the reaction at each dNTP concentration.
-
Plot V0 against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
-
Protocol 2: lacZα-Based Forward Mutation Assay
This protocol provides a framework for assessing the mutagenic potential of 5-ClU in a forward mutation assay.
Materials:
-
Gapped pUC-based plasmid with the lacZα gene in the single-stranded region (the template strand containing 5-ClU).
-
DNA polymerase to be tested.
-
Competent E. coli cells (e.g., DH5α).
-
LB agar plates containing ampicillin, Isopropyl β-D-1-thiogalactopyranoside (IPTG), and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).
-
SOC medium.
Methodology:
-
Preparation of the Gapped Plasmid:
-
A plasmid containing the lacZα gene is engineered to contain two nicking endonuclease sites flanking the gene.
-
Digestion with the appropriate nicking endonuclease creates a single-stranded gap. The strand containing the thymine to be replaced with 5-ClU should be the template strand.
-
The gapped plasmid is purified. The 5-ClU can be incorporated during the synthesis of the plasmid or by enzymatic ligation of a 5-ClU containing oligonucleotide into the gap.
-
-
In Vitro Gap-Filling Reaction:
-
Set up a reaction containing the gapped plasmid with the 5-ClU lesion, all four dNTPs, and the DNA polymerase in its optimal reaction buffer.
-
Incubate at the appropriate temperature to allow the polymerase to fill the gap.
-
Purify the now double-stranded plasmid.
-
-
Transformation and Plating:
-
Transform competent E. coli cells with the reaction products.
-
Plate the transformed cells on LB agar plates containing ampicillin, IPTG, and X-gal.
-
Incubate the plates overnight at 37°C.
-
-
Scoring and Mutation Frequency Calculation:
-
Count the number of blue and white colonies. Blue colonies represent correct replication of the lacZα gene, while white colonies indicate a mutation that has disrupted the gene's function.
-
Calculate the mutation frequency as the ratio of white colonies to the total number of colonies (blue + white).
-
-
Verification of Mutations:
-
Pick several white colonies and grow them in liquid culture.
-
Isolate the plasmid DNA and sequence the lacZα gene to confirm that the mutations are at the site of the 5-ClU and are consistent with A:T to G:C transitions.
-
Protocol 3: Next-Generation Sequencing (NGS)-Based Fidelity Assay
This protocol outlines a high-throughput method to determine the error rate and mutational spectrum of a DNA polymerase when replicating a template containing 5-ClU.
Materials:
-
DNA template containing a site-specific 5-ClU.
-
High-fidelity DNA polymerase for library preparation.
-
DNA polymerase to be tested.
-
Primers with unique molecular identifiers (UMIs) and sequencing adapters.
-
NGS library preparation kit.
-
Next-generation sequencer.
Methodology:
-
Template Synthesis and Amplification:
-
Synthesize a DNA template containing a single 5-ClU at a known position.
-
Perform a limited number of PCR cycles using the DNA polymerase to be tested and primers containing UMIs. The UMIs will allow for the identification and removal of sequencing errors.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the PCR products according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Process the raw sequencing reads to group reads with the same UMI.
-
For each UMI family, generate a consensus sequence. This minimizes errors introduced during sequencing and library preparation.
-
Align the consensus sequences to the reference template sequence.
-
Identify and count the number of mutations at the position of the 5-ClU and at other positions.
-
Calculate the error rate per base incorporated by dividing the number of mutations by the total number of bases sequenced.
-
Analyze the mutational spectrum to determine the frequency of different types of substitutions (e.g., T to C, T to G, T to A).
-
Conclusion
The use of this compound as a tool to study DNA polymerase fidelity provides valuable insights into the mechanisms of mutagenesis and DNA repair. The protocols detailed in these application notes offer a range of approaches, from classical enzyme kinetics to modern high-throughput sequencing, to quantitatively assess the accuracy of DNA polymerases when encountering this common DNA lesion. The choice of assay will depend on the specific research question, available resources, and the desired level of detail. By employing these methods, researchers can further elucidate the critical role of DNA polymerases in maintaining genome integrity.
References
Application Notes and Protocols for 5-Chlorouracil-Based Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil is a halogenated pyrimidine, a class of compounds investigated for their therapeutic potential, particularly in oncology.[1] As an analogue of the nucleobase uracil, its mechanism is predicated on the interference with nucleic acid metabolism, a hallmark of rapidly proliferating cancer cells.[2] While extensive research has been conducted on its fluorinated counterpart, 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades, specific public data on this compound remains comparatively limited.[3]
This document focuses on the development of therapies based on this compound, with a specific emphasis on a promising derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) . AEAC has demonstrated a distinct and potent mechanism of action as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis and progression.[4] Data and protocols related to the well-characterized 5-FU are provided as a foundational reference for methodologies applicable to the broader class of halogenated pyrimidines.
Mechanism of Action
The primary mechanism of action for many uracil analogs involves the inhibition of DNA synthesis, which is critical for cancer cell proliferation.[2] They can function as antimetabolites, interfering with essential biosynthetic processes or being incorporated into macromolecules like DNA and RNA, thereby disrupting their normal function.
6-(2-aminoethyl)amino-5-chlorouracil (AEAC): A Thymidine Phosphorylase Inhibitor
Unlike traditional pyrimidine analogs that directly target DNA synthesis enzymes like thymidylate synthase, AEAC exhibits a potent and selective inhibitory action against thymidine phosphorylase (TP). TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is overexpressed in a wide range of human cancers and is correlated with increased microvessel density, tumor aggressiveness, and poorer patient prognosis.
The pro-angiogenic effects of TP are dependent on its enzymatic activity. By competitively inhibiting TP, AEAC blocks TP-mediated endothelial cell migration and reduces microvessel density in tumors, thereby exerting an anti-angiogenic effect.
Caption: Mechanism of AEAC as a Thymidine Phosphorylase (TP) inhibitor.
Preclinical Data Summary
The following tables summarize the available quantitative data for the this compound derivative AEAC and provide comparative data for 5-Fluorouracil for context.
Table 1: In Vitro Activity of this compound Derivative (AEAC)
| Compound | Target | Assay Type | Result (Ki) | Citation |
| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase | Enzyme Inhibition | 165 nmol/L |
Table 2: In Vivo Antitumor Activity of AEAC in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Treatment | Dosing Schedule | Outcome | Citation |
| Non-Small Cell Lung | A549 | AEAC (50 mg/kg/d) | Oral, 5 d/wk | 40% to 50% reduction in tumor growth | |
| Pancreatic | PANC-1 | AEAC (50 mg/kg/d) | Oral, 5 d/wk | 40% to 50% reduction in tumor growth | |
| Pancreatic | BxPC-3 | AEAC (50 mg/kg/d) | Oral, 5 d/wk | Not active | |
| Non-Small Cell Lung | A549 | AEAC + VEGF-Trap | Oral + S.C. | Additive antitumor activity; resulted in tumor regressions |
Table 3: Comparative In Vitro Cytotoxicity of 5-Fluorouracil (5-FU)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 | Not Specified | |
| HT-29 | Colorectal Cancer | 85.37 ± 1.81 | Not Specified | |
| HeLa | Cervical Cancer | 43.34 ± 2.77 | Not Specified | |
| MCF-7 | Breast Cancer | 31.2 (µg/ml) | Not Specified | |
| MCF-7 | Breast Cancer | 25 | Not Specified |
Note: This table provides reference data for 5-FU and is intended for comparative purposes only.
Experimental Protocols
Detailed protocols for the evaluation of this compound-based compounds are provided below. These are standard methodologies that can be adapted for specific experimental needs.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
1. Materials:
-
Cancer cell lines (e.g., A549, PANC-1, HT-29)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative (e.g., AEAC) stock solution in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates, sterile
-
Multichannel pipette, incubator, microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of a compound on cell cycle progression.
1. Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative
-
PBS, Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates, flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at relevant concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and trypsinize the adherent cells. Combine all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis (programmed cell death) induced by a compound.
1. Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS, 6-well plates, flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the test compound for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Protocol 4: In Vivo Xenograft Tumor Model Study
This protocol evaluates the antitumor efficacy of a compound in a living animal model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
1. Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line (e.g., A549) prepared in PBS or Matrigel
-
This compound derivative (e.g., AEAC) formulated for the desired administration route (e.g., oral gavage)
-
Vehicle control solution
-
Calipers, animal scales, sterile syringes
2. Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 million cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test compound (e.g., AEAC at 50 mg/kg) and vehicle control according to the planned schedule (e.g., daily oral gavage, 5 days/week).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
Data Analysis: Plot mean tumor growth curves for each group. Calculate the percentage of tumor growth inhibition (TGI). Perform statistical analysis to determine the significance of the treatment effect.
Caption: Workflow for an in vivo subcutaneous xenograft study.
Conclusion
This compound and its derivatives represent a class of pyrimidine analogs with potential for cancer therapy. The derivative AEAC, in particular, shows promise through its distinct anti-angiogenic mechanism as a thymidine phosphorylase inhibitor, with demonstrated preclinical in vivo activity. The development and evaluation of these compounds require a systematic approach utilizing a suite of in vitro and in vivo assays to characterize their cytotoxicity, effects on cellular processes, and ultimate therapeutic efficacy. The protocols and data presented here provide a framework for researchers to advance the investigation of this compound-based therapies.
References
- 1. Antiangiogenic and antitumor activity of 6-(2-aminoethyl)amino-5-chlorouracil, a novel small-molecule inhibitor of thymidine phosphorylase, in combination with the vascular endothelial growth factor-trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
Experimental Design for In Vivo Studies with 5-Chlorouracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil (5-ClU) is a halogenated pyrimidine, a class of compounds investigated for their potential as anticancer agents and radiosensitizers. Similar to the well-established chemotherapeutic agent 5-Fluorouracil (5-FU), 5-ClU is thought to exert its cytotoxic effects through incorporation into DNA and RNA, leading to disruption of nucleic acid synthesis and function.[1] This document provides detailed application notes and protocols for the experimental design of in vivo studies to evaluate the efficacy and toxicity of this compound.
Mechanism of Action
This compound, upon metabolic activation to its deoxyribonucleoside triphosphate form, can be incorporated into DNA in place of thymidine. This incorporation can lead to DNA damage, mutagenesis, and the induction of sister-chromatid exchanges.[1] The presence of the chlorine atom at the 5th position of the uracil ring is believed to enhance the radiosensitizing properties of the molecule, making tumor cells more susceptible to radiation-induced damage. The primary proposed mechanisms of action are:
-
Inhibition of DNA Synthesis: Like other pyrimidine analogs, 5-ClU can interfere with the synthesis of thymidylate, a crucial component of DNA, by inhibiting the enzyme thymidylate synthase.[1]
-
Induction of DNA Damage: The incorporation of 5-ClU into the DNA strand can create structural distortions and lead to DNA strand breaks. This damage triggers cellular DNA damage response pathways, which can ultimately lead to apoptosis (programmed cell death) in cancer cells.
Signaling Pathway
The incorporation of this compound into DNA initiates a cascade of events within the cell, primarily activating the DNA Damage Response (DDR) pathway. This complex signaling network is crucial for detecting DNA lesions, signaling their presence, and promoting either DNA repair or apoptosis.
Caption: Signaling pathway activated by this compound leading to DNA damage and cellular response.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established practices for similar compounds and should be optimized for specific experimental goals.
Animal Models and Tumor Xenograft Establishment
This protocol describes the establishment of subcutaneous tumor xenografts in immunodeficient mice, a widely used model to assess the anti-tumor efficacy of novel compounds.
Workflow for Xenograft Study
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 5-Chlorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouracil is a halogenated pyrimidine analog with recognized antitumor properties. Structurally similar to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), this compound is believed to exert its cytotoxic effects primarily through the inhibition of DNA synthesis.[1][2][3] By acting as an inhibitor of thymidylate synthase (TS), this compound disrupts the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication and repair.[1][2] This disruption of DNA synthesis leads to an imbalance in the nucleotide pool, triggering cellular stress responses that can culminate in cell cycle arrest and apoptosis.
Understanding the impact of compounds like this compound on cell cycle progression is fundamental for cancer research and drug development. Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a population of cells. By staining DNA with a fluorescent dye such as propidium iodide (PI), the cellular DNA content can be quantified, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound, much like 5-FU, is the inhibition of thymidylate synthase. This enzymatic inhibition leads to a depletion of the thymidine nucleotide pool, which is essential for DNA synthesis. The resulting DNA stress can activate various cellular signaling pathways, leading to cell cycle arrest, typically at the G0/G1 or S phase, to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.
A key regulator in this process is the tumor suppressor protein p53. In response to cellular stress, p53 can be activated, leading to the transcriptional upregulation of several target genes, including the cyclin-dependent kinase inhibitor p21. p21 can then bind to and inhibit the activity of cyclin-CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, which are critical for the progression from the G1 to the S phase of the cell cycle. The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it in its active, growth-suppressive state and blocking the G1/S transition. Studies on a derivative of this compound have shown that it induces G0/G1 cell cycle arrest through the downregulation of CDK2, CDK4, Cyclin D, and Cyclin E. While p53 is a common mediator, 5-FU has also been shown to induce cell cycle arrest through p53-independent pathways.
Data Presentation
The following tables summarize the dose- and time-dependent effects of a this compound derivative (5'-Cl) on the cell cycle distribution of HL-60 promyelocytic leukemia cells, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of 5'-Cl on Cell Cycle Distribution of HL-60 Cells (24h Treatment)
| Concentration (µM) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 40.30 ± 3.68 | 31.27 ± 1.45 | 28.43 ± 2.72 |
| 1.0 | 45.12 ± 2.11 | 30.15 ± 1.89 | 24.73 ± 2.03 |
| 2.0 | 53.45 ± 2.54 | 28.43 ± 2.12 | 18.12 ± 1.98 |
| 4.0 | 62.78 ± 2.87 | 25.11 ± 2.43 | 12.11 ± 1.54 |
| 8.0 | 69.11 ± 2.42 | 22.75 ± 2.65 | 8.14 ± 2.93 |
Table 2: Time-Dependent Effect of 4.0 µM 5'-Cl on Cell Cycle Distribution of HL-60 Cells
| Time (hours) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 41.42 ± 1.95 | 32.13 ± 2.01 | 26.45 ± 1.78 |
| 6 | 48.23 ± 2.36 | 30.21 ± 1.98 | 21.56 ± 1.54 |
| 12 | 55.89 ± 2.78 | 27.87 ± 2.11 | 16.24 ± 1.87 |
| 24 | 63.15 ± 3.12 | 24.56 ± 2.32 | 12.29 ± 1.65 |
| 48 | 73.18 ± 2.91 | 18.43 ± 2.54 | 8.39 ± 1.98 |
Experimental Protocols
This section provides a detailed methodology for the treatment of cancer cells with this compound and subsequent analysis of cell cycle distribution by flow cytometry using propidium iodide staining.
Materials
-
Cancer cell line of interest (e.g., HL-60, HCT116, MCF-7)
-
Complete cell culture medium
-
This compound (appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and resume growth for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare a stock solution of this compound in the appropriate solvent. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., based on a preliminary IC50 determination).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Harvesting
-
For suspension cells: Transfer the cells from each well into separate centrifuge tubes.
-
For adherent cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Once the cells have detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
3. Cell Fixation
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing to ensure a single-cell suspension.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
4. Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 2 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
5. Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain better resolution of the G0/G1, S, and G2/M peaks.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate out doublets and debris and to analyze the cell cycle distribution.
Conclusion
This application note provides a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry. The provided protocols and background information will enable researchers to effectively design and execute experiments to elucidate the antiproliferative mechanisms of this compound and similar compounds. The ability to quantify cell cycle arrest is a critical component in the preclinical evaluation of potential anticancer agents.
References
- 1. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Chlorouracil as an Internal Standard for the Quantification of 5-Fluorouracil
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent for the treatment of various solid tumors. Therapeutic drug monitoring of 5-FU is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Accurate quantification of 5-FU in biological matrices is essential for optimizing dosing regimens and minimizing toxicity. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variations during sample preparation and analysis. 5-Chlorouracil (5-CU), a structural analog of 5-FU, is a commonly employed internal standard for this purpose. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analytical determination of 5-Fluorouracil.
While stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis, structural analogs like this compound serve as a viable and cost-effective alternative.[1]
Data Presentation
The following tables summarize quantitative data from various studies that have utilized this compound as an internal standard for 5-Fluorouracil quantification.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Method 1 | Method 2 |
| Analyte | 5-Fluorouracil | 5-Fluorouracil |
| Internal Standard | This compound | This compound |
| Matrix | Dialysate and Plasma | Mouse Plasma |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction (for plasma) | Solid-Phase Extraction (SPE) |
| Chromatography Column | Hypercarb (100 x 3 mm, 5 µm) | Phenomenex Luna HILIC (150 x 2.00 mm, 3 µm, 200 Å) |
| Mobile Phase | Not specified | A: 100 mM ammonium formate in water; B: Acetonitrile |
| Flow Rate | Not specified | Gradient elution |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Not specified | Not specified |
| MRM Transitions (m/z) | Not specified | Not specified |
| Retention Time (5-FU) | 2.5 min[2] | Not specified |
| Retention Time (5-CU) | 3.3 min[2] | Not specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Dialysate) | Method 1 (Plasma) | Method 2 (Mouse Plasma) |
| Linearity Range | 10.0 - 1,000 ng/mL[2] | 20.0 - 2,000 ng/mL[2] | 0.1 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 20.0 ng/mL | 0.1 ng/mL |
| Accuracy | 94.0 - 103.7% | 94.4 - 107.5% | Not specified |
| Within-Run Precision (%RSD) | ≤12.9% | ≤7.1% | Not specified |
| Between-Run Precision (%RSD) | ≤2.7% | ≤4.1% | Not specified |
Experimental Protocols
Protocol 1: Quantification of 5-Fluorouracil in Human Dialysate and Plasma using LC-MS/MS
This protocol is based on the methodology described by van der Sandt et al.
1. Materials and Reagents:
-
5-Fluorouracil (5-FU) reference standard
-
This compound (5-CU) internal standard
-
Acetonitrile, HPLC grade
-
Ethyl acetate, HPLC grade
-
Water, HPLC grade
-
Human plasma and dialysate samples
2. Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of 5-FU and 5-CU in water.
-
Prepare a working internal standard solution of 5-CU at a concentration of 500 ng/mL in water.
3. Sample Preparation:
-
Dialysate Samples:
-
To 25 µL of dialysate, add 25 µL of the 500 ng/mL 5-CU internal standard solution.
-
-
Plasma Samples:
-
To 30 µL of plasma, add 10 µL of the 500 ng/mL 5-CU internal standard solution.
-
Perform a liquid-liquid extraction by adding 1.5 mL of ethyl acetate.
-
Vortex mix and centrifuge.
-
Evaporate the organic layer to dryness and reconstitute the residue for analysis.
-
4. LC-MS/MS Analysis:
-
LC System: Waters Alliance Model 2795 XC chromatograph.
-
Column: Hypercarb (100 x 3 mm, 5 µm).
-
Column Temperature: 40°C.
-
Injection Volume: 25 µL.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Data Acquisition: Monitor the appropriate multiple reaction monitoring (MRM) transitions for 5-FU and 5-CU. The dwell time per channel was 0.150 s.
Protocol 2: Ultrasensitive Quantification of 5-Fluorouracil in Mouse Plasma using SPE and LC-MS/MS
This protocol is adapted from the method developed by Xu et al.
1. Materials and Reagents:
-
5-Fluorouracil (5-FU) reference standard
-
This compound (5-CU) internal standard
-
Ammonium hydroxide solution (20%)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Acetonitrile, HPLC grade
-
Mouse plasma samples
-
Oasis Max SPE cartridges (3 cc, 60 mg)
2. Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of 5-FU and 5-CU.
-
Prepare a working internal standard solution of 5-CU at a concentration of 100.0 ng/mL.
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of mouse plasma, add 10 µL of the 100.0 ng/mL 5-CU internal standard solution.
-
Add 600 µL of 20% ammonium hydroxide aqueous solution.
-
Precondition the Oasis Max SPE cartridge with 2 x 2 mL of methanol and 2 mL of water.
-
Load the sample onto the cartridge under vacuum.
-
Wash the cartridge with 3 mL of 5% ammonium hydroxide aqueous solution and then with 3 mL of methanol.
-
Elute the analytes with 1 mL of 1% formic acid in 60:40 methanol-water.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in 100 µL of 15% ammonium hydroxide in acetonitrile.
4. LC-MS/MS Analysis:
-
LC System: Agilent 1100 system.
-
Column: Phenomenex Luna HILIC (150 mm × 2.00 mm, 3 µm, 200 Å).
-
Column Temperature: 40 °C.
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B for 2.0 min, 90–50% B at 4.0 min, 50% B until 6.0 min, 50–90% B at 6.1 min, and 90% B until 11 min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Tandem quadrupole 4000 Qtrap system.
-
Data Acquisition: Monitor the appropriate MRM transitions for 5-FU and 5-CU.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of 5-Fluorouracil using this compound as an internal standard.
Caption: Workflow for 5-FU analysis in dialysate and plasma.
Caption: Solid-Phase Extraction workflow for 5-FU analysis in plasma.
Caption: General workflow for LC-MS/MS analysis.
References
Troubleshooting & Optimization
troubleshooting low yield in 5-Chlorouracil chemical synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of 5-Chlorouracil.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this compound synthesis can stem from several factors. The most common culprits include:
-
Incomplete Reaction: The chlorination of uracil may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent ratios.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Decomposition: this compound, under certain conditions, might be susceptible to decomposition, especially during workup and purification.
-
Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.[1][2]
Q2: How can I determine if my reaction has gone to completion?
Monitoring the reaction progress is crucial. The most common method is Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material (uracil) and the formation of the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q3: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?
In the chlorination of uracil, potential side reactions can lead to the formation of dichlorinated pyrimidines or other chlorinated species. To minimize these:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to uracil. An excess of the chlorinating agent can lead to over-chlorination.
-
Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can sometimes promote side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture and oxygen.
Q4: My crude product appears discolored. What could be the cause and how can I purify it?
Discoloration in the crude product often indicates the presence of impurities or degradation products.
-
Cause: Impurities may arise from the starting materials or be formed during the reaction. Charring can also occur if the reaction is overheated.
-
Purification: Recrystallization is a common and effective method for purifying this compound. A suggested method is to recrystallize the crude product from hot water, potentially with the use of charcoal to remove colored impurities.[3]
Q5: What is the best way to handle and quench the excess chlorinating agent, such as phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride reacts violently with water in a highly exothermic reaction, generating HCl gas.[4] Extreme caution is necessary.
-
Quenching Procedure: The reaction mixture should be cooled to room temperature or below (in an ice bath). The excess POCl₃ should then be quenched by very slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.[4]
Data Presentation
Table 1: Summary of Reported Reaction Conditions for Uracil Chlorination
| Parameter | Method 1 (POCl₃) | Method 2 (SOCl₂/Solvent) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂) |
| Starting Material | Uracil (Pyrimidine-2,4-diol) | This compound (for further chlorination) |
| Solvent | Often used in excess as both reagent and solvent | Ethylene dichloride |
| Reagent Ratio | Excess POCl₃ | This compound : SOCl₂ (1:1-30 mol ratio) |
| Temperature | Reflux | Reflux |
| Reaction Time | 3.5 - 4 hours | 1 - 60 hours |
| Workup | Quenching with ice water, filtration | Water extraction, distillation |
Note: This table summarizes general conditions found in the literature; specific protocols may vary.
Experimental Protocols
Detailed Methodology for Chlorination of Uracil using Phosphorus Oxychloride (POCl₃)
This protocol is a synthesized representation of common laboratory procedures for the synthesis of 2,4-dichloropyrimidine from uracil, which is a related and illustrative transformation.
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (e.g., 10g, 0.089 mol).
-
Place the flask in a fume hood and, under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (e.g., 50 mL).
-
Optionally, a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.
-
-
Reaction:
-
Heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 3.5 to 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a significant amount of crushed ice (e.g., 500g).
-
CAUTION: In a well-ventilated fume hood, very slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate HCl gas.
-
The crude product may precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as hot water, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
optimizing reaction conditions for the chlorination of uracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chlorination of uracil. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity of chlorinated uracil derivatives, key intermediates in pharmaceutical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chlorination of uracil?
A1: The most prevalent methods for uracil chlorination involve the use of reagents such as phosphorus oxychloride (POCl₃) and N-Chlorosuccinimide (NCS). POCl₃ is a strong chlorinating agent often used to convert the hydroxyl groups of uracil into chlorides, yielding 2,4-dichloropyrimidine.[1][3] N-Chlorosuccinimide is a milder reagent used for electrophilic chlorination, typically at the C-5 position of the uracil ring.[4]
Q2: What are the primary applications of chlorinated uracil derivatives?
A2: Chlorinated uracils, such as 5-chlorouracil, are significant intermediates in the synthesis of a variety of biologically active compounds. They are notably used in the development of chemotherapeutic drugs for cancer treatment and antiviral agents due to their ability to inhibit DNA synthesis and viral replication.
Q3: How can I monitor the progress of my uracil chlorination reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (uracil) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A co-spot, where the reaction mixture and starting material are spotted together, can help in distinguishing closely running spots.
Q4: What is the best method for purifying the final chlorinated uracil product?
A4: Recrystallization is the primary and most effective method for purifying solid chlorinated uracil products. The choice of solvent is crucial and should be determined through solubility tests to find a solvent that dissolves the compound when hot but has low solubility at cooler temperatures. Common solvent systems for recrystallization of uracil derivatives include ethanol/water or ethyl acetate/heptane mixtures.
Troubleshooting Guide
Issue 1: Low Yield of Chlorinated Product
Q: My reaction is resulting in a low yield of the desired chlorinated uracil. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. For POCl₃ reactions, reflux is often required. A systematic evaluation of different temperatures may be necessary to find the ideal condition for your specific substrate.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction using TLC to determine the optimal reaction time.
-
Reagent Stoichiometry: An incorrect ratio of chlorinating agent to uracil can lead to incomplete conversion or the formation of side products. Ensure accurate measurement of all reagents.
-
-
Purity of Starting Materials:
-
Impurities in the uracil or the chlorinating agent can interfere with the reaction. Ensure high purity of all starting materials. If necessary, recrystallize the uracil before use.
-
-
Improper Work-up Procedure:
-
During the work-up of POCl₃ reactions, premature hydrolysis of the dichloropyrimidine intermediate can occur. It is crucial to perform the quenching step carefully by slowly adding the reaction mixture to ice water.
-
Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.
-
Issue 2: Formation of Multiple Products or Side Products
Q: My TLC analysis shows multiple spots, indicating the formation of side products. How can I increase the selectivity of the reaction?
A: The formation of multiple products is a common issue that can be addressed by refining the reaction conditions:
-
Control of Reaction Temperature: Overheating can lead to the formation of degradation products or undesired isomers. Maintain a consistent and optimal reaction temperature.
-
Choice of Chlorinating Agent: For C-5 chlorination, using a milder and more selective reagent like NCS can prevent over-chlorination or reactions at other positions.
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. For NCS chlorinations, solvents like acetic acid or DMF are commonly used.
-
pH Control: In aqueous chlorination, the pH can significantly affect the reaction rate and selectivity.
Issue 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating and purifying my chlorinated uracil product. What techniques can I employ?
A: Effective isolation and purification are critical for obtaining a pure product.
-
Precipitation: For products that are solids, inducing precipitation by changing the solvent system or adjusting the pH can be an effective initial purification step. For instance, after a POCl₃ reaction, neutralizing the acidic mixture can cause the product to precipitate.
-
Recrystallization: This is the most powerful technique for purifying solid organic compounds.
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent pair where the product has high solubility in the hot solvent and low solubility in the cold solvent.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to promote the formation of well-defined crystals, which are typically purer.
-
-
Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility, silica gel column chromatography can be used for separation. Select an appropriate eluent system based on TLC analysis.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Uracil Chlorination
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Target Position |
| POCl₃ | Phosphorus Oxychloride | Neat or Dichloroethane | Reflux (~110) | 2 - 6 | 80 - 95 | 2 and 4 |
| NCS | N-Chlorosuccinimide | Acetic Acid or DMF | 25 - 80 | 1 - 5 | 75 - 90 | 5 |
| PCl₅/POCl₃ | Phosphorus Pentachloride / Phosphorus Oxychloride | Neat | 100 - 110 | 3 - 5 | >90 | 2 and 4 |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Detailed Experimental Protocol: Chlorination of Uracil using POCl₃
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil and an excess of phosphorus oxychloride (POCl₃). The reaction should be performed under an inert atmosphere (e.g., nitrogen) in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process that generates HCl gas.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflow for uracil chlorination and a general troubleshooting logic.
Caption: General workflow for the chlorination of uracil.
Caption: Troubleshooting logic for optimizing uracil chlorination.
References
addressing solubility issues of 5-Chlorouracil in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 5-Chlorouracil (5-CU) in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound (5-CU) is a halogenated derivative of the nucleobase uracil.[1] Its primary mechanism of action involves the inhibition of DNA synthesis, which is crucial for the proliferation of cells.[2] In vivo, it is converted to chlorodeoxyuridine, which is mutagenic and genotoxic.[1][3] Similar to its analogue 5-Fluorouracil (5-FU), 5-CU can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.
Q2: What are the common solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. Common organic solvents used to prepare stock solutions include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3] For cell culture applications, DMSO is the most frequently used solvent due to its miscibility with culture media and relatively low toxicity at low concentrations.
Q3: What is the recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. Most cell lines can tolerate up to 1% DMSO without severe cytotoxic effects; however, primary cells are often more sensitive. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: My this compound precipitated after I diluted the DMSO stock solution into the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the 5-CU solution.
-
Increase Mixing: Gently swirl the culture flask or plate immediately after adding the 5-CU solution to ensure rapid and even distribution.
-
Sonication: For preparing the initial stock solution, gentle sonication can help dissolve the compound.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final working concentration of 5-CU in your experiment.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Low solubility in the chosen solvent. | Use an appropriate organic solvent such as DMSO or Ethanol to prepare a concentrated stock solution. Gentle warming to 37°C and sonication can aid dissolution. |
| Precipitate forms in the stock solution upon storage | The compound is coming out of solution at a lower temperature. | Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully redissolved. |
| Cloudiness or precipitate in the cell culture medium after adding 5-CU | The aqueous environment of the media is causing the hydrophobic compound to precipitate. This can be exacerbated by high concentrations of salts or proteins in the media. | Follow the stepwise dilution protocol outlined in the FAQs. Ensure the final DMSO concentration is minimal. Consider using a serum-free medium for the initial dilution step before adding it to your complete medium. |
| Inconsistent experimental results | Inaccurate dosing due to precipitation. The actual concentration of soluble, active 5-CU is lower than intended. | Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment to ensure consistency. |
| Cell death or morphology changes in control wells | Cytotoxicity from the solvent (DMSO). | Ensure the final DMSO concentration in all wells (including controls) is consistent and below the toxic threshold for your specific cell line (generally <0.5%). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | 8 mg/mL |
| DMSO | 0.8 mg/mL |
| Ethanol | 53 mg/mL |
| PBS (pH 7.2) | 60 mg/mL |
Data sourced from multiple suppliers and may show slight variations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 146.53 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 1.465 mg of this compound (10 mmol/L * 1 L/1000 mL * 146.53 g/mol * 1000 mg/g = 1.465 mg/mL).
-
Weigh the powder: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of this compound powder.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of a Working Solution and Dosing of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Cell culture plates with seeded cells
Procedure (for a final concentration of 100 µM in 10 mL of media):
-
Calculate the required volume of stock solution:
-
Using the formula M1V1 = M2V2:
-
(10,000 µM) * V1 = (100 µM) * (10,000 µL)
-
V1 = 100 µL
-
-
Prepare an intermediate dilution:
-
In a sterile tube, add 900 µL of pre-warmed complete cell culture medium.
-
Add 100 µL of the 10 mM this compound stock solution to the medium.
-
Gently pipette up and down to mix. This creates a 1 mM intermediate solution.
-
-
Prepare the final working solution:
-
In a separate sterile tube, add 9 mL of pre-warmed complete cell culture medium.
-
Add 1 mL of the 1 mM intermediate solution to the 9 mL of medium.
-
Gently mix by inverting the tube. This results in a final concentration of 100 µM this compound.
-
-
Dose the cells:
-
Remove the existing medium from your cell culture plates.
-
Add the appropriate volume of the final 100 µM this compound working solution to each well.
-
Gently rock the plate to ensure even distribution.
-
Remember to include a vehicle control treated with the same final concentration of DMSO.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Conceptual model of the this compound-induced cell cycle arrest pathway.
References
improving the stability of 5-Chlorouracil stock solutions
This technical support center provides guidance on the preparation, storage, and handling of 5-Chlorouracil stock solutions to help researchers, scientists, and drug development professionals improve their experimental stability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the experimental requirements. This compound has good solubility in several common laboratory solvents. For aqueous-based assays, Phosphate Buffered Saline (PBS) at pH 7.2 is a suitable option. For cell culture experiments, Dimethyl sulfoxide (DMSO) is a common choice, as it allows for the preparation of highly concentrated stock solutions that can be diluted to a final working concentration with a minimal amount of organic solvent, which is less toxic to cells. Ethanol and Dimethylformamide (DMF) are also viable options.
Q2: How should I store my this compound stock solutions to ensure stability?
A2: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. When dissolved in solvents such as DMSO, DMF, or Ethanol, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is best practice.[1] This minimizes the number of freeze-thaw cycles, which can degrade the compound over time. For aqueous solutions, storage at 2-8°C is suitable for short-term use, while freezing at -20°C is recommended for longer-term storage. To prevent precipitation, ensure the compound is fully dissolved before freezing.
Q3: What is the expected shelf-life of a this compound stock solution?
A3: The shelf-life of a this compound stock solution is dependent on the solvent and storage conditions. Based on general laboratory practice for similar compounds, stock solutions in DMSO stored at -80°C can be stable for up to 6 months, while storage at -20°C is recommended for use within 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1] For aqueous solutions, it is best to prepare them fresh.
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While the solid form is stable under normal temperatures, solutions are more prone to degradation.[2] Higher temperatures can accelerate the rate of chemical degradation.[3]
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is limited, its analogue, 5-Fluorouracil, has been shown to undergo photodegradation under certain conditions. Therefore, it is a good laboratory practice to protect this compound stock solutions from light by storing them in amber vials or wrapping the container in aluminum foil, especially for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage, especially after freezing. | The solubility of this compound may decrease at lower temperatures. The concentration of the stock solution may be too high for the chosen solvent at the storage temperature. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. Prepare a less concentrated stock solution. 3. Consider using a different solvent with higher solubilizing capacity for this compound at low temperatures. |
| Inconsistent experimental results between different batches of stock solution. | Degradation of the this compound stock solution due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light or high temperatures). | 1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Always store stock solutions protected from light and at the recommended temperature. |
| Loss of biological activity in cell-based assays. | The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high, causing cytotoxicity. The this compound may have degraded. | 1. Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% to avoid solvent-induced toxicity. 2. Prepare fresh dilutions of the stock solution for each experiment. 3. Test the stability of your stock solution over time by comparing the activity of a fresh solution with an older one. |
| Color change observed in the stock solution. | This could indicate chemical degradation or contamination of the solution. | 1. Discard the solution if any color change is observed. 2. Prepare a fresh stock solution using high-purity solvent and this compound. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 8 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 0.8 mg/mL | |
| Ethanol | 53 mg/mL | |
| Phosphate Buffered Saline (PBS, pH 7.2) | 60 mg/mL | |
| 1 M Ammonium Hydroxide (NH4OH) | 50 mg/mL |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Reference |
| DMSO, DMF, Ethanol | -20°C | Up to 1 month | |
| DMSO, DMF, Ethanol | -80°C | Up to 6 months | |
| Aqueous Buffers (e.g., PBS) | 2-8°C | Short-term (prepare fresh) | General Lab Practice |
| Aqueous Buffers (e.g., PBS) | -20°C | Long-term | General Lab Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 146.53 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.465 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquot the 10 mM stock solution into sterile, single-use vials (e.g., 50 µL aliquots).
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Workflow for a Cytotoxicity Assay using this compound
This protocol provides a general workflow for assessing the cytotoxicity of this compound on a chosen cell line. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental goal.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence-based assays) or clear plates (for colorimetric assays)
-
10 mM this compound stock solution in DMSO
-
Phosphate Buffered Saline (PBS)
-
Cell viability reagent (e.g., Resazurin, MTT, or a commercial kit)
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Caption: General mechanism of this compound's cytotoxic effect.
Caption: A typical workflow for determining the cytotoxicity of this compound.
References
Technical Support Center: Troubleshooting Inconsistent 5-Chlorouracil Cytotoxicity Assay Results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in 5-Chlorouracil (5-ClU) cytotoxicity assays. The following resources are designed to help identify and resolve common issues to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a halogenated derivative of uracil and acts as a pyrimidine antagonist.[1] Its primary mechanism of action involves the inhibition of DNA synthesis, which is crucial for the proliferation of cancer cells.[1] After entering the cell, it is metabolized into its active forms, which can then be misincorporated into DNA and RNA, leading to cytotoxicity and cell death.[2][3] This interference with nucleic acid synthesis is a key factor in its anti-tumor activity.[1]
Q2: Why am I observing high variability in my IC50 values for this compound between experiments?
A2: High variability in IC50 values is a common issue in cytotoxicity assays and can stem from several factors. These include inconsistencies in cell seeding density, variations in the passage number and health of the cell culture, fluctuations in incubation times, and the "edge effect" in multi-well plates where wells on the perimeter are prone to evaporation. Additionally, the stability and solubility of this compound in your cell culture medium can impact its effective concentration.
Q3: My results show a lack of a clear dose-response curve. What are the potential causes?
A3: A lack of a dose-dependent effect can be due to several reasons. The concentration range you are testing may be too narrow or not appropriate for the specific cell line, being either too low to induce a response or too high, causing maximum cytotoxicity at all concentrations. The incubation time might also be insufficient for this compound to exert its cytotoxic effects. It is also possible that the chosen cell line has a degree of resistance to the compound.
Q4: Can the type of cytotoxicity assay used affect the results with this compound?
A4: Yes, the choice of assay can significantly influence the outcome. For example, the MTT assay, which measures metabolic activity, can sometimes yield misleading results if the compound interferes with mitochondrial function without directly causing cell death. It is advisable to confirm findings using an orthogonal assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or DNA content.
Troubleshooting Guides
Guide 1: High Well-to-Well Variability
This guide will help you diagnose and resolve issues related to high variability between replicate wells in your this compound cytotoxicity assays.
Guide 2: Inconsistent IC50 Values Between Experiments
This guide provides a systematic approach to troubleshooting the lack of reproducibility of IC50 values for this compound across different experimental dates.
Data Presentation
The cytotoxicity of this compound's close analog, 5-Fluorouracil (5-FU), often shows variability depending on the cancer cell line and the duration of exposure. This variability is attributed to differences in cellular uptake, metabolic activation, and the expression levels of target enzymes. The following tables illustrate typical variations in IC50 values for 5-FU, which can be indicative of the variability one might expect with this compound.
Table 1: Variation of 5-FU IC50 Values in Different Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HT-29 | Colorectal Carcinoma | 72 | ~25.98 |
| Caco-2 | Colorectal Carcinoma | 72 | ~35.83 |
| AGS | Gastric Adenocarcinoma | 48 | ~12.51 |
| MCF-7 | Breast Adenocarcinoma | 48 | Varies |
| HCT-116 | Colorectal Carcinoma | 48 | Varies |
Note: The IC50 values for MCF-7 and HCT-116 cells are noted as variable in the literature, highlighting the issue of inconsistent results. Data compiled from multiple sources.
Table 2: Influence of Experimental Conditions on Assay Results
| Parameter | Variation | Potential Impact on Results | Recommendation |
| Cell Seeding Density | Too low or too high | Underestimation or overestimation of cytotoxicity | Optimize seeding density for each cell line to ensure exponential growth during the assay. |
| Incubation Time | 24, 48, or 72 hours | IC50 values can decrease with longer exposure times. | Perform time-course experiments to determine the optimal incubation period. |
| Serum Concentration | 5% vs. 10% FBS | Serum components can interact with the compound, affecting its bioavailability and cytotoxicity. | Maintain a consistent serum concentration across all experiments. |
| Assay Type | MTT vs. LDH vs. Crystal Violet | Different assays measure different endpoints (metabolic activity, membrane integrity, cell number), which can yield different IC50 values. | Use orthogonal assays to confirm results. |
Experimental Protocols
Detailed MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the key steps for performing a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency, harvest, and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Visualization
This compound Mechanism of Action
This compound, similar to its analog 5-Fluorouracil, exerts its cytotoxic effects by interfering with both DNA and RNA synthesis. After cellular uptake, it undergoes metabolic activation to form active metabolites that disrupt these critical cellular processes.
References
Technical Support Center: Optimization of 5-Chlorouracil Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorouracil in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (5-ClU) is a halogenated pyrimidine, a class of compounds synthesized as potential anti-tumor agents.[1] Like its well-studied analog 5-Fluorouracil (5-FU), its mechanism of action involves the inhibition of nucleic acid synthesis, which is critical for the proliferation of rapidly dividing cells, such as cancer cells.[2][3] After intracellular conversion to its active metabolites, it can be incorporated into both DNA and RNA, leading to DNA damage, disruption of RNA processing, and ultimately, cell death (apoptosis).[1][3]
Q2: How do I determine a starting dose for this compound in a new animal model?
A2: Establishing an initial dose range for a novel compound or a new application requires a careful approach. A common strategy is to conduct a dose-ranging or Maximum Tolerated Dose (MTD) study. Start with a low, potentially sub-therapeutic dose and escalate it in different animal cohorts. A thorough literature review of compounds with similar structures, like 5-Fluorouracil, can provide guidance. For example, a study in rats with 5-FU used a regimen of 15 mg/kg for 4 consecutive days, followed by 6 mg/kg for 4 alternate days. This information can serve as a reference point for designing your initial dose-escalation study.
Q3: What are the common routes of administration for this compound in rodent studies?
A3: The most common parenteral (injection) routes for administering substances to mice and rats are Intraperitoneal (IP), Intravenous (IV), and Subcutaneous (SC). Oral administration (PO) via gavage is also frequently used. The choice of administration route significantly impacts the rate of absorption and bioavailability of the compound. IV administration provides the most rapid absorption as the substance is dispersed immediately into circulation. The pharmacokinetics can vary greatly; for example, 5-FU has poor oral bioavailability due to rapid degradation.
Q4: What are the expected signs of toxicity with this compound?
A4: As a potent mutagen, clastogen, and toxicant, this compound can induce significant side effects. Based on studies with the similar compound 5-FU, toxicity can manifest in organs with high cell turnover and those involved in metabolism and excretion. Researchers should monitor for clinical signs such as weight loss, lethargy, and changes in behavior. In rodent models, 5-FU has been shown to cause toxicity in the liver, kidneys, and lungs, resulting in histological damage, oxidative stress, and inflammation. Regular monitoring of animal health, including body weight and clinical observations, is critical.
Q5: Which signaling pathways are affected by pyrimidine analogs like this compound?
A5: The efficacy and resistance to pyrimidine analogs like 5-FU are linked to several cellular signaling pathways. Resistance to 5-FU has been associated with the activation of pathways such as PI3K/Akt/mTOR, JAK/STAT, Wnt, Notch, and NF-κB. Inhibition of these pathways, for instance using an mTOR inhibitor, has been shown to enhance the cytotoxic effects of 5-FU in some cancer models. Understanding these pathways can be crucial for designing combination therapy studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No discernible therapeutic effect at the planned dose. | Rapid Metabolism/Clearance: The compound may have a very short half-life. 5-FU, for example, has a plasma half-life of only 10-20 minutes. | Conduct a preliminary pharmacokinetic (PK) study to determine the compound's half-life in your model. Consider a more frequent dosing schedule or continuous infusion if clearance is too rapid. |
| Insufficient Dose: The selected doses may be too low to achieve a therapeutic concentration. | If no toxicity has been observed, a cautious dose escalation beyond the initial range may be warranted. Implement careful monitoring for any adverse effects. | |
| Formulation Issues: The compound may not be stable or soluble in the chosen vehicle. | Verify the solubility, stability, and homogeneity of your formulation. Ensure suspensions are thoroughly mixed before each administration. | |
| Unexpectedly high toxicity or mortality at a low dose. | Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing toxicity. | Run a vehicle-only control group to assess the vehicle's effect on its own. |
| Incorrect Dosing Calculation or Administration: Errors in dose calculation or administration technique can lead to overdose. | Double-check all calculations for dose concentration and volume. Ensure all personnel are properly trained in the chosen administration technique (e.g., IP, IV). | |
| High Sensitivity of Animal Strain: The specific strain or species of animal may be particularly sensitive to the compound. | Review literature for any known sensitivities of your chosen animal model. Consider conducting the initial dose-ranging study in a different, hardier strain if appropriate. | |
| High variability in animal response within the same dose group. | Biological Variability: Natural differences between individual animals can lead to varied responses. | Increase the sample size (n) per group to improve statistical power and account for inter-animal differences. |
| Inconsistent Administration: Variation in injection volume or location can affect absorption and efficacy. | Ensure standardized procedures for animal restraint and substance administration are strictly followed for all animals. | |
| Environmental Stressors: Inconsistent housing conditions can impact animal physiology and response to treatment. | Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet) for all animals throughout the study. |
Data Presentation: Administration Routes & Dosage
Table 1: Common Administration Routes in Rodent Models
| Route | Abbreviation | Description | Absorption Speed | Typical Max Volume (Mouse) | Typical Max Volume (Rat) |
| Intravenous | IV | Injection directly into a vein (e.g., tail vein). | Immediate | 0.2 mL | 0.5 mL |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Rapid | 0.5 mL | 2.0 mL |
| Subcutaneous | SC | Injection into the space between the skin and muscle. | Slow | 0.5 mL | 2.0 mL |
| Oral (Gavage) | PO | Direct delivery to the stomach via a feeding tube. | Variable | 0.25 mL | 5.0 mL |
Note: Maximum volumes are guidelines and can vary based on institutional policies (IACUC) and specific experimental needs.
Table 2: Example Dose-Ranging Study Design for this compound
This table provides a hypothetical structure for an initial dose-finding study based on protocols for similar compounds.
| Group | Treatment | Dosage (mg/kg) | Route | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | 0 | IP | Daily for 14 days | 5 |
| 2 | Low Dose | 5 | IP | Daily for 14 days | 5 |
| 3 | Mid Dose | 15 | IP | Daily for 14 days | 5 |
| 4 | High Dose | 45 | IP | Daily for 14 days | 5 |
| 5 | Escalation Dose | 100 | IP | Daily for 14 days | 5 |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
This protocol provides a generalized framework for determining the MTD of this compound in mice.
1. Objective: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality over a specified period.
2. Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, PBS with 0.5% carboxymethylcellulose)
-
Syringes and appropriate gauge needles (e.g., 25-27G for IP injection in mice)
-
Animal scale
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
3. Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment begins.
-
Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. Ensure it is fully dissolved or forms a homogenous suspension. Prepare serial dilutions for the different dose levels.
-
Animal Grouping: Randomly assign mice to several groups (e.g., 5 groups, n=5 per group). One group will be the vehicle control, and the others will receive escalating doses of this compound.
-
Administration: Administer the calculated volume of the compound or vehicle via the chosen route (e.g., intraperitoneal injection) once daily for 14 consecutive days.
-
Monitoring and Data Collection:
-
Body Weight: Record the body weight of each animal daily. A weight loss exceeding 20% is often considered a humane endpoint.
-
Clinical Observations: Observe animals for signs of toxicity at least twice daily. Note any changes in posture, activity, fur texture, or behavior.
-
Mortality: Record any deaths and the time of death.
-
-
Endpoint:
-
At the end of the 14-day period, euthanize all surviving animals.
-
Consider collecting blood for complete blood count (CBC) and serum chemistry analysis.
-
Consider collecting major organs (liver, kidney, spleen, lungs) for histopathological analysis to assess tissue damage.
-
4. Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss of more than 20% and does not produce other overt signs of life-threatening toxicity.
Mandatory Visualizations
Caption: Mechanism of action for this compound leading to cell death.
References
Technical Support Center: Minimizing Off-Target Effects of 5-Chlorouracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 5-Chlorouracil in experiments, focusing on strategies to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (5-ClU) is a halogenated derivative of uracil. Its primary mechanism of action involves its conversion into the corresponding deoxyribonucleoside, 5-chloro-2'-deoxyuridine (CldU), which can then be phosphorylated to 5-chloro-2'-deoxyuridine triphosphate (CldUTP). CldUTP acts as a thymidine triphosphate (TTP) analog and can be incorporated into DNA by DNA polymerases during replication. This incorporation can lead to DNA damage and inhibition of DNA synthesis, which is the basis for its use in cancer and antiviral research.
Q2: What are the main off-target effects associated with this compound?
The primary off-target effects of this compound stem from its mutagenic and genotoxic properties. Once incorporated into the DNA template, it can be misread by DNA polymerases, leading to mutations. For instance, this compound can mispair with guanine, leading to A:T to G:C transition mutations.[1][2] This lack of fidelity in replication can induce widespread DNA damage, chromosomal aberrations, and cellular toxicity, impacting pathways beyond the intended target.[3]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects requires a multi-faceted approach:
-
Concentration Optimization: Use the lowest effective concentration of this compound. A dose-response curve should be established for your specific cell line and experimental endpoint to identify a concentration that maximizes the on-target effect while minimizing cytotoxicity and genotoxicity.
-
Use of Appropriate Controls: Always include negative controls (vehicle-treated cells) and positive controls (cells treated with a known genotoxic agent) to accurately assess the specific effects of this compound.
-
Cell Line Selection: The choice of cell line can significantly impact the outcome. Cell lines with deficiencies in DNA repair pathways may be more susceptible to the off-target effects of this compound.
-
Monitoring Genotoxicity: Routinely assess the genotoxic effects of your experimental concentrations using assays like the comet assay or micronucleus assay.
Q4: What are the key differences in off-target effects between this compound and 5-Fluorouracil?
Both this compound (5-ClU) and 5-Fluorouracil (5-FU) are halogenated pyrimidines that interfere with nucleic acid metabolism. However, their primary mechanisms and off-target profiles have some distinctions. 5-FU's major cytotoxic effect is the inhibition of thymidylate synthase, which leads to a depletion of thymidine nucleotides for DNA synthesis.[3][4] While 5-FU can also be incorporated into DNA and RNA, its primary off-target effects are often linked to this potent enzyme inhibition. 5-ClU, on the other hand, is more readily incorporated into DNA, and its off-target effects are predominantly due to its mutagenic potential once it is part of the DNA template.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal or non-specific effects in control cells. | 1. Contamination of this compound stock solution. 2. Solvent (e.g., DMSO) concentration is too high. 3. Instability of this compound in culture medium. | 1. Prepare a fresh stock solution from a reliable source. 2. Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically <0.1% for DMSO). 3. Prepare fresh dilutions of this compound in media for each experiment. |
| Unexpectedly high levels of cell death. | 1. The concentration of this compound is too high for the specific cell line. 2. The cell line is particularly sensitive to DNA damage. 3. Extended incubation time. | 1. Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 value and select a more appropriate concentration. 2. Consider using a cell line with a more robust DNA damage response or shorter treatment duration. 3. Perform a time-course experiment to identify the optimal incubation period. |
| High variability in experimental results. | 1. Inconsistent cell seeding density. 2. "Edge effects" in multi-well plates. 3. Pipetting errors when adding this compound. | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol. 2. Avoid using the outer wells of the plate for critical experiments; fill them with sterile media or PBS to maintain humidity. 3. Use calibrated pipettes and ensure thorough mixing after adding the compound. |
| No observable on-target effect. | 1. The concentration of this compound is too low. 2. The compound has degraded. 3. The chosen endpoint is not sensitive enough. | 1. Increase the concentration of this compound based on preliminary dose-response data. 2. Use a freshly prepared stock solution. 3. Consider a more sensitive assay or an earlier time point to detect the desired effect. |
Quantitative Data
The following table summarizes the kinetic parameters for the incorporation of 5-chloro-2'-deoxyuridine triphosphate (CldUTP), the active form of this compound, and its mis-incorporation opposite guanine by different DNA polymerases. This data highlights the potential for off-target mutagenesis.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation by DNA Polymerases
| DNA Polymerase | Template Base | Incoming Nucleotide | Km (µM) | kcat (min⁻¹) | Efficiency (kcat/Km) |
| Human Pol β | T | dATP | 0.8 ± 0.2 | 1.2 ± 0.1 | 1.5 |
| ClU | dATP | 1.3 ± 0.4 | 0.9 ± 0.1 | 0.7 | |
| ClU | dGTP | 15 ± 3 | 0.03 ± 0.002 | 0.002 | |
| AMV-RT | T | dATP | 0.3 ± 0.1 | 15 ± 1 | 50 |
| ClU | dATP | 0.5 ± 0.1 | 12 ± 1 | 24 | |
| ClU | dGTP | 18 ± 4 | 0.15 ± 0.01 | 0.008 | |
| Klenow (exo-) | T | dATP | 0.2 ± 0.05 | 25 ± 2 | 125 |
| ClU | dATP | 0.3 ± 0.08 | 20 ± 2 | 67 | |
| ClU | dGTP | 25 ± 5 | 0.2 ± 0.02 | 0.008 |
Data is presented as mean ± standard error. The efficiency of misincorporation of dGTP opposite ClU is significantly lower than the correct incorporation of dATP, but it occurs at a measurable rate, contributing to the mutagenic potential of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound Incorporation into DNA by GC-MS
This protocol is adapted from a method for detecting halogenated uracils in DNA.
Materials:
-
Cells treated with this compound
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
Thymidine phosphorylase
-
3,5-bis-(trifluoromethyl)-benzyl bromide (derivatizing agent)
-
Formic acid
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
DNA Extraction: Isolate genomic DNA from treated and control cells using a commercial DNA extraction kit, following the manufacturer's instructions.
-
DNA Hydrolysis:
-
Digest 50 µg of DNA with nuclease P1, alkaline phosphatase, and thymidine phosphorylase to release the individual nucleobases.
-
Alternatively, hydrolyze the DNA using formic acid at 150°C for 30 minutes.
-
-
Derivatization:
-
Dry the hydrolyzed sample under a stream of nitrogen.
-
Add the derivatizing agent, 3,5-bis-(trifluoromethyl)-benzyl bromide, and incubate at 80°C for 30 minutes.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use a suitable column (e.g., DB-5ms) and temperature program to separate the derivatized bases.
-
Monitor for the specific mass-to-charge ratio (m/z) of derivatized this compound.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized this compound.
-
Quantify the amount of this compound in the experimental samples by comparing their peak areas to the standard curve.
-
Protocol 2: Assessment of Genotoxicity using the Comet Assay (Alkaline Version)
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
Mix 10 µL of cell suspension with 90 µL of 0.5% LMPA at 37°C.
-
Pipette the cell/LMPA mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently rinse the slides with distilled water.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a suitable DNA stain.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per sample using comet scoring software to determine the percentage of DNA in the tail, tail length, and tail moment.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target workflow of this compound leading to apoptosis.
Caption: Off-target mutagenesis pathway of this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. Polymerase incorporation and miscoding properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerase incorporation and miscoding properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genetic toxicology of 5-fluoropyrimidines and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
refining purification techniques for high-purity 5-Chlorouracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 5-Chlorouracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for larger quantities due to its simplicity and cost-effectiveness, while column chromatography provides higher resolution for separating closely related impurities, especially on a smaller scale.
Q2: What are the likely impurities in crude this compound synthesized from uracil?
A2: Common impurities may include unreacted uracil, di-chlorinated pyrimidine species, and other chlorinated byproducts. The synthesis process, which can involve chlorine gas, may lead to the formation of these related substances.[1] Residual solvents from the reaction and workup are also potential contaminants.
Q3: My purified this compound is discolored (yellowish or brownish). What is the likely cause and how can I fix it?
A3: Discoloration in the final product often indicates the presence of high-molecular-weight byproducts or degradation products with extended conjugated systems.[2] These can arise from oxidative degradation or side reactions during synthesis.[2] To address this, a recrystallization step incorporating activated charcoal can be effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q4: What is the expected melting point of high-purity this compound?
A4: High-purity this compound has a melting point greater than 300 °C. A broad or depressed melting point is indicative of impurities.
Q5: How can I assess the purity of my this compound sample?
A5: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying purity and detecting impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification.
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Q6: What is the stability of this compound under different conditions?
A6: this compound's stability is pH and temperature-dependent. Like the related compound 5-fluorouracil, it is generally stable in neutral and acidic conditions but degrades in alkaline environments, with the rate of degradation increasing with pH and temperature.[3] For long-term storage, it is recommended to keep the solid compound in a cool, dark, and dry place.[4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve in the hot solvent. | Insufficient solvent. Incorrect solvent choice. | Add more hot solvent in small portions until the solid dissolves. Consult the solvent screening data and choose a more suitable solvent. |
| Crystals do not form upon cooling. | Solution is not saturated (too much solvent was added). The cooling process is too slow. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. Place the flask in an ice bath to induce crystallization. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then cool slowly. Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| Low recovery of purified this compound. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent that was not ice-cold. Premature crystallization during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Always use ice-cold solvent to wash the crystals. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| The purified product is still discolored. | The colored impurities are co-crystallizing with the product. Insufficient amount of activated charcoal was used. | Perform a second recrystallization, ensuring slow cooling. Increase the amount of activated charcoal used in the decolorization step. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from impurities. | Incorrect mobile phase composition. Column overloading. | Optimize the mobile phase polarity. A good starting point for TLC analysis is a mixture of ethyl acetate, methanol, and water. Reduce the amount of crude material loaded onto the column. |
| This compound elutes too quickly. | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the less polar solvent). |
| This compound does not elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of the more polar solvent). |
| Streaking or tailing of the this compound band. | The compound is interacting too strongly with the stationary phase. The column is not packed properly. | Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, depending on the nature of the interaction. Repack the column carefully to ensure a uniform stationary phase bed. |
Data Presentation
Table 1: Solubility of 5-Fluorouracil (as an analogue for this compound) in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Water | 293.15 | ~2.1 |
| Water | 323.15 | ~1.9 |
| Ethanol | 293.15 | Varies with water content |
| Ethanol | 323.15 | Varies with water content |
| Water + Ethanol Mixtures | 293.15 - 323.15 | Solubility is generally higher than in pure water or ethanol. |
Note: This data is for 5-Fluorouracil and should be used as a guideline for this compound. Experimental determination of solubility is recommended for precise applications.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, start with approximately 15-20 mL of deionized water. Heat the mixture to near boiling while stirring.
-
Solvent Addition: Add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water to ensure the solution is saturated.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight). Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Mobile Phase: A starting point could be a mixture of Ethyl Acetate, Methanol, and Water (e.g., in a ratio of 70:15:15, to be optimized by TLC)
-
Chromatography column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. The goal is to have the this compound spot with an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under vacuum to obtain high-purity this compound.
Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Logical workflow for purifying this compound.
References
Technical Support Center: Overcoming 5-Chlorouracil Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5-Chlorouracil (5-CU) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound (5-CU), a halogenated derivative of uracil, can arise from various molecular mechanisms that allow cancer cells to evade the drug's cytotoxic effects. The primary known mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump 5-CU out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Alterations in Drug Metabolism: Cancer cells can alter the metabolic pathways that activate or inactivate 5-CU. This can involve decreased activity of enzymes required for converting 5-CU into its active cytotoxic form or increased activity of enzymes that degrade the drug.
-
Target Gene Mutations or Amplification: As 5-CU is an antimetabolite, mutations or amplification of its target enzymes, such as thymidylate synthase (TS), can reduce the drug's ability to inhibit DNA synthesis.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK/ERK can promote cell survival and proliferation, counteracting the apoptotic effects of 5-CU.
-
Enhanced DNA Damage Repair: Cancer cells can enhance their DNA repair mechanisms to more efficiently fix the DNA damage induced by 5-CU, leading to cell survival.
-
Induction of Epithelial-to-Mesenchymal Transition (EMT): The process of EMT has been linked to drug resistance, including resistance to pyrimidine analogues. EMT can confer a more stem-cell-like phenotype that is inherently more resistant to chemotherapy.
Q2: What are some initial troubleshooting steps if I observe decreasing efficacy of this compound in my cell culture experiments?
A2: If you suspect your cancer cell line is developing resistance to 5-CU, consider the following initial steps:
-
Confirm Cell Line Identity and Purity: Perform cell line authentication (e.g., by short tandem repeat (STR) profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.
-
Check for Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to drugs. Regularly test your cultures for mycoplasma.
-
Perform a Dose-Response Curve: Re-evaluate the half-maximal inhibitory concentration (IC50) of 5-CU for your cell line. A significant increase in the IC50 value compared to previous experiments is a strong indicator of resistance.
-
Assess Drug Stability and Storage: Ensure that your stock solutions of 5-CU are stored correctly and have not degraded. Prepare fresh solutions if necessary.
-
Culture Conditions: Verify that the cell culture conditions (media, supplements, CO2 levels, temperature, and humidity) have remained consistent.
Troubleshooting Guides
Issue 1: Increased IC50 value for this compound in my cancer cell line.
This guide provides a systematic approach to investigating and potentially overcoming acquired resistance to 5-CU.
Workflow for Investigating Increased 5-CU IC50
degradation analysis of 5-Chlorouracil under experimental conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the degradation analysis of 5-Chlorouracil.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under experimental conditions?
A1: Based on studies of the closely related compound 5-Fluorouracil (5-FU), the primary degradation pathways for this compound are expected to be hydrolysis and photolysis. Hydrolysis can occur under acidic, neutral, and alkaline conditions, with the rate being pH-dependent.[1][2][3][4] Photodegradation can be induced by exposure to UV light or simulated sunlight.[5]
Q2: What are the expected degradation products of this compound?
A2: While specific studies on this compound are limited, by analogy to 5-FU, hydrolysis is expected to yield products such as barbituric acid and other non-chromophoric, low molecular weight compounds. In alkaline solutions, the degradation of 5-FU involves the formation of 5,6-dihydro-5-fluoro-6-hydroxyuracil, which can then undergo defluorination to form 5-hydroxyuracil or ring cleavage to produce other intermediates. Photodegradation of 5-FU can result in the formation of various photoproducts, depending on the solvent and conditions.
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and effective method for the analysis of this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte.
Q4: How can I minimize matrix effects in my LC-MS analysis of this compound?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of complex samples. To minimize these effects, consider the following strategies:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
-
Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects but is more time-consuming.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanol groups on the column. - Mobile phase pH is close to the pKa of this compound. - Column overload. - Extra-column dead volume. | - Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection volume or sample concentration. - Use shorter, narrower internal diameter tubing between the column and detector. |
| Poor Peak Shape (Broadening) | - Column contamination or degradation. - Inappropriate mobile phase flow rate. - Large injection volume or use of a strong injection solvent. | - Flush the column with a strong solvent or replace it if necessary. - Optimize the flow rate. - Inject a smaller volume and ensure the injection solvent is weaker than or the same as the mobile phase. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Leaks in the HPLC system. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check for leaks at all fittings. |
| Loss of Sensitivity | - Contamination of the detector flow cell. - Degradation of the detector lamp. - Sample degradation. | - Flush the flow cell with an appropriate solvent. - Replace the detector lamp if its intensity is low. - Ensure proper sample storage and handling. |
GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Active sites in the inlet liner or column. - Sub-optimal oven temperature program. | - Use a deactivated inlet liner and column. - Optimize the temperature ramp rate. |
| Low Sensitivity | - Leaks in the GC-MS system. - Contamination of the ion source. - Inefficient derivatization. | - Perform a leak check of the system. - Clean the ion source. - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). |
| Irreproducible Results | - Inconsistent injection volume. - Sample degradation in the hot inlet. | - Use an autosampler for precise injections. - Use a lower inlet temperature or a pulsed splitless injection. |
Data Presentation
Table 1: Summary of 5-Fluorouracil Hydrolysis Data (as a proxy for this compound)
| Condition | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| Acidic Hydrolysis | 5 | 37 | 25 (relative value) | - | |
| Acidic Hydrolysis | 6 | 37 | 14 (relative value) | - | |
| Neutral Hydrolysis | 7 | 37 | 20 (relative value) | - | |
| Alkaline Hydrolysis | >10 | - | Increased degradation | - | |
| Alkaline Hydrolysis | 8.9 | 80 | - | ~12 days | |
| Alkaline Hydrolysis | 9.9 | 80 | - | ~8 days |
Table 2: Summary of 5-Fluorouracil Photodegradation Data (as a proxy for this compound)
| Condition | Light Source | Degradation Efficiency | Time | Reference |
| UV Irradiation | Medium-pressure mercury lamp | Complete | - | |
| Simulated Sunlight | Xenon lamp | Partial | - | |
| UV/H₂O₂ | UV lamp with H₂O₂ | 97.08% | 45 min | |
| UV/TiO₂ | UV lamp with TiO₂ | >99% | 180 min | |
| Visible Light/ZIF-8/GO | Visible light | 97.4% | 100 min |
Experimental Protocols
Protocol 1: Hydrolytic Degradation Study of this compound
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Phosphate buffer solutions (pH 5, 7, 9)
-
HPLC grade water
-
Volumetric flasks, pipettes, and vials
-
Water bath or incubator
-
HPLC-UV or HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Preparation of Degradation Solutions:
-
For each pH condition, transfer a known volume of the stock solution into a volumetric flask.
-
Add the respective buffer or acid/base solution to the flask and make up the volume with the same solution to achieve the desired final concentration (e.g., 10 µg/mL).
-
-
Incubation:
-
Transfer aliquots of each degradation solution into separate vials.
-
Incubate the vials at a constant temperature (e.g., 37°C or 50°C).
-
-
Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the acidic and basic samples and dilute with the mobile phase to stop the degradation reaction.
-
-
Analysis:
-
Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Protocol 2: Photodegradation Study of this compound
Objective: To assess the stability of this compound under UV light exposure.
Materials:
-
This compound standard
-
HPLC grade water or other suitable solvent
-
Quartz tubes or cuvettes
-
UV lamp (e.g., medium-pressure mercury lamp) or a photostability chamber
-
HPLC-UV or HPLC-MS/MS system
Procedure:
-
Preparation of Sample Solution: Prepare a solution of this compound (e.g., 10 µg/mL) in the chosen solvent.
-
Exposure to UV Light:
-
Transfer the sample solution into quartz tubes (which are transparent to UV light).
-
Place the tubes at a fixed distance from the UV lamp.
-
Simultaneously, prepare a control sample by wrapping a quartz tube containing the same solution in aluminum foil to protect it from light.
-
Expose the samples to UV radiation for a defined period.
-
-
Sampling:
-
At specific time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots from both the exposed and control samples.
-
-
Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
Compare the degradation in the exposed sample to the control sample to determine the extent of photodegradation.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound degradation analysis.
Caption: Postulated degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Chlorouracil and 5-Fluorouracil Cytotoxicity
In the landscape of cancer chemotherapy, pyrimidine analogs stand as a cornerstone of treatment. Among these, 5-Fluorouracil (5-FU) is a widely utilized antimetabolite. This guide provides a comparative study of the cytotoxicity of 5-FU and its halogenated counterpart, 5-Chlorouracil, aimed at researchers, scientists, and drug development professionals. While extensive data is available for 5-Fluorouracil, quantitative cytotoxic data for this compound is less prevalent in publicly accessible literature, necessitating a degree of extrapolation for direct comparison.
Mechanism of Action: A Tale of Two Halogens
5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms. Primarily, it is metabolized within the cell to several active compounds. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and repair, ultimately triggering apoptosis. Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction and cell death.
This compound , as a halogenated derivative of uracil, is also recognized for its antitumor properties. Its primary mechanism is believed to involve the inhibition of DNA synthesis, which is critical for the proliferation of rapidly dividing cancer cells[1]. It is also known to be a potent mutagen and clastogen. While the precise signaling pathways of this compound's cytotoxicity are not as extensively documented as those of 5-FU, its role as a marker of DNA damage from hypochlorous acid during inflammation has been established[2].
Quantitative Cytotoxicity: A Comparative Overview
Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 25 | [3] |
| HeLa | Cervical Cancer | 43.34 ± 2.77 | [4] |
| A549 | Lung Cancer | Not specified | [5] |
| HCT116 | Colon Cancer | 1.2 - 185 | |
| HT-29 | Colon Cancer | 85.37 ± 1.81 | |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2 | |
| KB | Oral Cancer | ~250 µg/ml (~1923 µM) |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, duration of drug exposure, and the specific assay used. The data presented here is a compilation from various sources and should be interpreted with this variability in mind.
Due to the lack of specific IC50 values for this compound in the reviewed literature, a direct quantitative comparison of cytotoxicity is not feasible at this time.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of 5-Fluorouracil are mediated by a complex network of signaling pathways. The experimental workflow for investigating these pathways and the drug's overall effect on cellular processes is outlined below.
Caption: General experimental workflow for assessing cytotoxicity.
5-Fluorouracil is known to modulate several key signaling pathways, often leading to the induction of apoptosis.
Caption: Simplified 5-Fluorouracil mechanism of action pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key assays mentioned.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of 5-Fluorouracil or this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
5-Fluorouracil is a well-characterized cytotoxic agent with a clear mechanism of action and a wealth of supporting experimental data. This compound also demonstrates antitumor activity, primarily through the inhibition of DNA synthesis. However, a direct and comprehensive quantitative comparison of their cytotoxicity is hampered by the limited availability of public data on this compound. Further research is warranted to elucidate the detailed cytotoxic profile and signaling pathways of this compound to fully understand its potential as a therapeutic agent in comparison to 5-Fluorouracil. Researchers are encouraged to utilize the provided experimental protocols to generate comparative data under consistent conditions.
References
Validating the Antitumor Efficacy of 5-Fluorouracil in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor efficacy of 5-Fluorouracil (5-FU) in various xenograft models, benchmarked against other chemotherapeutic agents and combination therapies. The information presented is collated from preclinical studies to support further research and drug development in oncology. While the initial focus was on 5-Chlorouracil, the available scientific literature predominantly centers on the well-established pyrimidine analog, 5-Fluorouracil.
Performance of 5-Fluorouracil in Xenograft Models: A Data-Driven Comparison
The antitumor activity of 5-FU has been extensively evaluated in numerous xenograft models, demonstrating varying degrees of efficacy depending on the cancer type, the specific cell line, and the treatment regimen.
Monotherapy vs. Combination Therapies
Studies consistently show that while 5-FU as a single agent can inhibit tumor growth, its efficacy is often significantly enhanced when used in combination with other cytotoxic drugs or targeted agents.
Table 1: Antitumor Efficacy of 5-FU Monotherapy and Combination Therapy in Colorectal Cancer Xenografts
| Xenograft Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| DLD-1 | 5-FU | 30 mg/kg, thrice weekly, i.p. | 46% TGI | [1] |
| SW620 | 5-FU | 30 mg/kg, thrice weekly, i.p. | - | [1] |
| DLD-1 | ZY0511 (LSD1 inhibitor) + 5-FU | ZY0511: 50 mg/kg/day, oral; 5-FU: 30 mg/kg, thrice weekly, i.p. | 61% TGI | [1] |
| HCT-8 | Irinotecan + 5-FU | Irinotecan administered 24h before 5-FU | 80% cure rate | [2] |
| HT-29 | Irinotecan + 5-FU | Irinotecan administered 24h before 5-FU | 0% cure rate | [2] |
| FaDu (Head & Neck) | Irinotecan + 5-FU | Irinotecan administered 24h before 5-FU | 100% cure rate | |
| Patient-Derived Xenograft (Small Bowel Adenocarcinoma) | 5-FU | - | Statistically significant growth inhibition | |
| Patient-Derived Xenograft (Small Bowel Adenocarcinoma) | Oxaliplatin + 5-FU | - | Highest tumor growth inhibition rate (0.84 or 1.1) | |
| Patient-Derived Orthotopic Xenograft (Colorectal Cancer) | Oxaliplatin + 5-FU | - | Significant tumor growth inhibition | |
| Patient-Derived Orthotopic Xenograft (Colorectal Cancer) | Trabectedin + Oxaliplatin + 5-FU | - | Arrested tumor growth, significantly more efficacious than OXA+5-FU |
Table 2: Antitumor Efficacy of 5-FU in Other Cancer Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Gastric Cancer Xenografts | Gastric Cancer | 5-FU | - | 26.36% TGI | |
| Gastric Cancer Xenografts | Gastric Cancer | Celecoxib + 5-FU | - | 88.37% TGI | |
| KM12C (5-FU resistant) | Colon Cancer | Irinotecan (CPT-11) + S-1 (oral 5-FU prodrug) | - | Almost 90% inhibition of tumor growth | |
| HCT116 | Colorectal Cancer | 5-FU + Radiation (3 Gy) + Selumetinib | 5-FU: 100 mg/kg, single i.p. injection 6h prior to irradiation; Selumetinib: 50 mg/kg, single oral gavage 4h prior to irradiation | Significant reduction in clonogenic survival compared to single agents |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for establishing and utilizing xenograft models to evaluate 5-FU's efficacy.
General Xenograft Model Establishment
-
Cell Culture : Human cancer cell lines (e.g., DLD-1, SW620 for colorectal cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Models : Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, are typically used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation : A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization : Once tumors reach the desired size, mice are randomized into control and treatment groups.
Drug Administration Protocol (Example from a Colorectal Cancer Xenograft Study)
-
Vehicle Control Group : Administered the vehicle solution (e.g., saline or PBS) following the same schedule as the treatment groups.
-
5-FU Monotherapy Group : 5-Fluorouracil is administered intraperitoneally (i.p.) at a dose of 30 mg/kg, three times a week.
-
Combination Therapy Group (e.g., with ZY0511) :
-
ZY0511 is administered orally at a dose of 50 mg/kg daily.
-
5-FU is administered i.p. at a dose of 30 mg/kg, three times a week.
-
-
Treatment Duration : Treatment is typically continued for a predefined period (e.g., 21 days), and tumor volumes and body weights are monitored throughout the study.
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for assessing the antitumor efficacy of a test compound in a xenograft model.
Caption: A generalized workflow for in vivo xenograft studies.
Signaling Pathways Modulated by 5-Fluorouracil
5-FU exerts its anticancer effects through the disruption of DNA and RNA synthesis and by inducing apoptosis. Several key signaling pathways are implicated in the cellular response to 5-FU.
References
head-to-head comparison of different 5-Chlorouracil synthesis routes
For researchers and professionals in drug development and medicinal chemistry, the synthesis of halogenated nucleobases like 5-Chlorouracil is a fundamental process. As a key intermediate in the synthesis of various pharmaceutical compounds, the efficiency, safety, and scalability of its production are of paramount importance. This guide provides a head-to-head comparison of four primary synthetic routes starting from uracil, evaluating them based on experimental data to inform the selection of the most suitable method for a given research or production context.
The direct chlorination of uracil at the C-5 position is the most common strategy for synthesizing this compound. The primary distinction between the prevalent methods lies in the choice of the chlorinating agent. This comparison will focus on four widely recognized agents: Chlorine Gas (Cl₂), Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and Sodium Hypochlorite (NaOCl).
Comparative Analysis of Performance Metrics
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, cost, and safety. The following table summarizes the key quantitative data associated with each of the four main chlorination methods for uracil.
| Parameter | Route 1: Chlorine Gas (Cl₂) | Route 2: Sulfuryl Chloride (SO₂Cl₂) | Route 3: N-Chlorosuccinimide (NCS) | Route 4: Sodium Hypochlorite (NaOCl) |
| Typical Yield | ~87% | 80-90% | ~78% | High (not specified) |
| Purity | High | High | High | ≥99% (HPLC)[1] |
| Reaction Time | ~2.5 hours | 5 hours | 2 hours | 1-4 hours (heating step)[1] |
| Reaction Temp. | 72-80°C[2] | 70°C | 100°C | 5-25°C then 95-100°C[1] |
| Solvent | Aqueous HCl[2] | Acetic Acid | Acetic Acid | Water/Sulfuric Acid |
| Key Byproducts | HCl | SO₂, HCl | Succinimide | NaCl, H₂O |
In-Depth Route Evaluation
Route 1: Direct Chlorination with Chlorine Gas (Cl₂)
This classic method involves bubbling chlorine gas directly through a suspension of uracil in an acidic aqueous medium. It is a potent and direct method for chlorination.
Advantages:
-
High Yield: This method can achieve high conversion rates, with reported yields around 87%.
-
Cost-Effective Reagent: Chlorine gas is a fundamental industrial chemical and is relatively inexpensive.
Disadvantages:
-
Hazardous Reagent: Chlorine gas is highly toxic and corrosive, requiring specialized equipment like a fume hood and scrubber, and careful handling procedures.
-
Difficult to Handle: As a gas, precise measurement and control of the reagent can be more complex than with liquid or solid reagents.
Route 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a convenient liquid source of chlorine that can be used for the effective chlorination of uracil, typically in a solvent like acetic acid.
Advantages:
-
High Yield: This route offers excellent yields, generally in the range of 80-90%.
-
Convenient Reagent: As a liquid, sulfuryl chloride is easier to handle and measure compared to chlorine gas.
Disadvantages:
-
Toxic Byproducts: The reaction releases toxic gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which must be neutralized in a scrubbing system.
-
Reactive Reagent: Sulfuryl chloride reacts violently with water and must be handled in anhydrous conditions.
Route 3: Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a solid, stable, and milder chlorinating agent. The reaction is typically carried out by heating uracil with NCS in a solvent such as glacial acetic acid.
Advantages:
-
Safer Reagent: NCS is a solid, making it significantly easier and safer to handle, weigh, and store compared to chlorine gas or sulfuryl chloride.
-
High Selectivity: NCS is known for its high selectivity in electrophilic chlorinations, often resulting in cleaner reactions with fewer side products.
-
Benign Byproduct: The primary byproduct is succinimide, which is non-toxic and can often be removed by filtration or washing.
Disadvantages:
-
Higher Cost: NCS is generally more expensive than bulk industrial chlorinating agents like Cl₂ or SO₂Cl₂.
-
Moderate Yield: While yields are good, they may be slightly lower than those achieved with more aggressive chlorinating agents.
Route 4: Chlorination with Sodium Hypochlorite (NaOCl)
This method utilizes readily available sodium hypochlorite (bleach) in an acidic environment to generate hypochlorous acid in situ, which then acts as the chlorinating agent. This approach is particularly suitable for large-scale industrial production due to its low cost and use of common reagents.
Advantages:
-
High Purity: This method is reported to produce this compound with a purity of not less than 99% as measured by HPLC.
-
Cost-Effective and Accessible Reagents: Utilizes inexpensive and widely available materials like bleach and sulfuric acid.
-
Scalability: The process is described as being suitable for large-scale industrial production.
Disadvantages:
-
Exothermic Reaction: The addition of sodium hypochlorite to acid is exothermic and requires careful temperature control (cooling) during the addition phase.
-
Multi-step Temperature Profile: The reaction requires an initial low-temperature phase followed by a significant heating step to drive the reaction to completion.
Experimental Protocols
Route 1: Direct Chlorination with Chlorine Gas (Cl₂)
Protocol:
-
Suspend uracil (1.00g) in an 18% aqueous HCl solution (10 ml).
-
Heat the suspension to a reaction temperature of 72-80°C.
-
Bubble chlorine gas through the heated suspension.
-
Continue the reaction for approximately 140 minutes. The reaction is complete when the presence of chlorine is detected leaving the reaction vessel.
-
Collect the white solid product by filtration.
-
The final product is isolated as this compound. A yield of 0.98g has been reported with this method.
Note: The original source text for this procedure ambiguously mentions "Gaseous fluorine" but the observed "odor of chlorine gas" and the elemental analysis confirming the product as this compound suggest chlorine gas was the intended and effective reagent.
Route 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Protocol:
-
Suspend uracil (1 part by weight) in glacial acetic acid (5 parts by weight).
-
Heat the mixture to 70°C with stirring.
-
Add sulfuryl chloride (1.3 parts by weight) dropwise to the suspension over a period of 30 minutes.
-
Maintain the reaction temperature at 70°C and continue stirring for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid product to obtain this compound.
Route 3: Chlorination with N-Chlorosuccinimide (NCS)
Protocol:
-
Dissolve uracil (1 part by weight) in glacial acetic acid (10 parts by weight).
-
Add N-Chlorosuccinimide (1.3 parts by weight) to the solution.
-
Heat the reaction mixture to 100°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield this compound.
Route 4: Chlorination with Sodium Hypochlorite (NaOCl)
Protocol:
-
In a reactor, add water and cool. While stirring, add 98% sulfuric acid, then cool the mixture to 30-35°C.
-
Add uracil to the acidic solution.
-
Under cooling and stirring, add an aqueous solution of sodium hypochlorite, maintaining the temperature between 5-25°C. Continue stirring until HPLC analysis shows the uracil content is not more than 1%.
-
Heat the reaction mixture to 95-100°C and maintain for 1-4 hours.
-
Cool the mixture to 5-25°C.
-
Filter the precipitate and dry to obtain this compound.
Visualization of Synthesis Pathways
The following diagrams illustrate the general workflow for the synthesis of this compound from uracil and a decision-making flowchart to aid in selecting the appropriate synthetic route.
Caption: General workflow for the synthesis of this compound.
Caption: Decision matrix for selecting a this compound synthesis route.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 5-Chlorouracil Detection
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Chlorouracil (5-CU) is critical. This guide provides a comprehensive comparison of three common analytical methods for the detection of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a cross-validation perspective, supported by experimental data, to aid in selecting the most appropriate method for specific analytical needs.
While this compound is often used as an internal standard in the analysis of the structurally similar drug 5-Fluorouracil (5-FU), the analytical principles and validation parameters are directly comparable. The data presented here is a synthesis of information from studies on both compounds, providing a robust framework for methodological comparison.
Cross-Validation Workflow
A cross-validation workflow ensures that the chosen analytical methods are suitable for their intended purpose and yield consistent, reliable results. The following diagram illustrates the logical flow of the cross-validation process.
Comparative Analysis of the Mutagenic Signatures of Halogenated Pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic properties of common halogenated pyrimidines: 5-Fluorouracil (5-FU), 5-Bromouracil (5-BrU), 5-Chlorouracil (5-ClU), and 5-Iodouracil (5-IU). These compounds, analogs of the DNA base thymine, are widely used in research and medicine, making a thorough understanding of their mutagenic potential and mechanisms essential for their safe and effective application. This analysis is supported by experimental data and detailed methodologies for key assays.
Introduction to Halogenated Pyrimidines
Halogenated pyrimidines were initially synthesized in the 1950s as potential anti-tumor agents.[1] Their structural similarity to thymine allows them to be incorporated into DNA, a characteristic that is central to both their therapeutic and mutagenic effects. The primary mechanism of their mutagenicity involves their ability to be incorporated into DNA in place of thymine and subsequently cause mispairing during DNA replication.[2] This typically occurs through tautomeric shifts or ionization, leading to the base pairing with guanine instead of adenine, resulting in A:T to G:C transition mutations.[2] The specific halogen substituent significantly influences the compound's mutagenic potency and signature.[2]
Quantitative Data on Mutagenicity
The following table summarizes the key mutagenic characteristics of the four halogenated pyrimidines based on available experimental data. Direct comparative data from a single study across all compounds is limited; therefore, the information is synthesized from multiple sources to provide a representative overview.
| Compound | Primary Mutagenic Signature | Common Mutation Type | Reported Genotoxicity | Primary Mechanism of Action |
| 5-Fluorouracil (5-FU) | T>G substitutions in a CTT context[3] | Base Substitution (Transversion) | Induces chromosome aberrations, micronuclei, and aneuploidy | Inhibition of thymidylate synthetase; incorporation into RNA and DNA |
| 5-Bromouracil (5-BrU) | A:T → G:C transitions | Base Substitution (Transition) | Potent experimental mutagen | Tautomeric shift (keto to enol form) leading to mispairing with Guanine |
| This compound (5-ClU) | Not specifically defined, but leads to base substitutions. | Base Substitution | Potent mutagen, clastogen, and inducer of sister-chromatid exchanges | Incorporation into DNA and subsequent mispairing; conversion to chlorodeoxyuridine |
| 5-Iodouracil (5-IU) | Not specifically defined, but leads to base substitutions. | Base Substitution | Exhibits both lethal and mutagenic effects | Incorporation into DNA, leading to mispairing during replication |
Mechanisms of Mutagenesis and Cellular Response
The mutagenicity of halogenated pyrimidines is fundamentally linked to their structural ambiguity once incorporated into the DNA helix.
Tautomerization and Mispairing: 5-Bromouracil is the classic example of mutagenesis via tautomerism. In its common keto form, it correctly pairs with adenine. However, it can shift to its rarer enol or ionized form, which preferentially hydrogen bonds with guanine. If this mispairing occurs immediately before or during DNA replication, an A-T base pair can be permanently converted to a G-C pair in a subsequent generation. The electronegativity of the halogen atom influences the stability of these tautomeric forms, thus affecting mutagenic potency.
DNA Damage Response: The incorporation of these analogs and subsequent DNA damage can trigger cellular DNA damage response (DDR) pathways. For instance, high doses of 5-FU can cause double-strand breaks, activating checkpoint kinases like ATM and CHEK2, which can halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis.
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the mutagenicity of chemical compounds. Below are outlines for three key experimental protocols.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.
Objective: To determine if a halogenated pyrimidine can cause mutations that restore the functional gene for histidine synthesis.
Methodology:
-
Strain Selection: Use multiple S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100, TA102 for base-pair substitutions) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for the direct visualization and quantification of DNA damage, such as single and double-strand breaks, in individual eukaryotic cells.
Objective: To measure the extent of DNA strand breaks in cells exposed to halogenated pyrimidines.
Methodology:
-
Cell Preparation: Expose the chosen eukaryotic cell line to the test compound for a defined period.
-
Encapsulation: Embed the cells in a low-melting-point agarose suspension on a microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid".
-
Alkaline Unwinding & Electrophoresis: Place the slides in an alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis, during which fragmented DNA (containing breaks) migrates from the nucleoid towards the anode, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the intensity of the comet tail relative to the head. Common metrics include % tail DNA and tail moment.
DNA Sequencing for Mutational Signature Analysis
Next-generation sequencing (NGS) allows for a high-resolution analysis of the specific types and contexts of mutations induced by a substance, defining its "mutational signature".
Objective: To identify the precise pattern of base substitutions, insertions, and deletions caused by a halogenated pyrimidine.
Methodology:
-
Experimental Model: Treat a cell line or model organism (e.g., intestinal organoids) with the halogenated pyrimidine over multiple cell cycles to allow mutations to accumulate.
-
DNA Extraction: Isolate high-quality genomic DNA from both treated and untreated (control) populations.
-
Library Preparation & Sequencing: Prepare DNA libraries and perform whole-genome or whole-exome sequencing using an NGS platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Call genetic variants (mutations) in the treated samples.
-
Subtract any pre-existing variants found in the control samples.
-
Analyze the resulting set of induced mutations for patterns, such as the frequency of the six possible base substitutions (C>A, C>G, C>T, T>A, T>C, T>G) and the sequence context (neighboring bases) in which they occur. This generates a characteristic mutational signature.
-
Conclusion
The halogenated pyrimidines are a class of compounds with significant genotoxic potential, each exhibiting distinct mutagenic characteristics. 5-FU is notable for its T>G transversion signature, while 5-BrU classically induces A:T to G:C transitions through tautomerism. 5-ClU and 5-IU are also potent mutagens, though their specific signatures are less uniquely defined. A comprehensive understanding of these mutagenic profiles, derived from robust experimental assays like the Ames test, comet assay, and DNA sequencing, is critical for professionals in drug development and research to mitigate risks and leverage the therapeutic potential of these important compounds.
References
A Comparative Guide to the Synergistic Effects of 5-Fluorouracil in Combination Chemotherapy
Disclaimer: Initial searches for "5-Chlorouracil" yielded insufficient data to form a comprehensive guide. Based on the common use and extensive research available, this guide focuses on the well-documented synergistic effects of its close analog, 5-Fluorouracil (5-FU) , with other prominent chemotherapeutic agents. This information is intended for researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), leading to the disruption of DNA synthesis and repair. To enhance its therapeutic efficacy and overcome resistance, 5-FU is frequently administered in combination with other chemotherapeutic drugs. This guide provides a comparative analysis of the synergistic effects of 5-FU with three key partners: Cisplatin, Oxaliplatin, and Doxorubicin, supported by experimental data and detailed methodologies.
Comparative Analysis of Synergistic Effects
The synergy between 5-FU and other chemotherapeutics is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize key quantitative data from in vitro studies.
5-Fluorouracil and Cisplatin
The combination of 5-FU and Cisplatin is a widely used regimen. Cisplatin, a platinum-based drug, forms DNA adducts, leading to cell cycle arrest and apoptosis. The synergy with 5-FU is thought to arise from complementary mechanisms of DNA damage and repair inhibition.
Table 1: Synergistic Effects of 5-FU and Cisplatin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Quantitative Data (Example) | Reference |
| NCI-H23 | Non-Small Cell Lung Cancer | Synergistic anti-proliferative and pro-apoptotic effects. | Combined inhibition rate of 85.5% at 48h, significantly higher than single agents. | [1] |
| HeLa | Cervical Cancer | Combination engages both membrane death receptor-mediated and mitochondrial apoptotic pathways. | Increased susceptibility to apoptosis with combined treatment. | [2][3] |
| COLO201 (5-FU resistant) | Colorectal Cancer | Low-dose sequential combination can repress increased gene expression related to drug resistance. | Synergistic cytotoxicity observed. | [4] |
5-Fluorouracil and Oxaliplatin
Oxaliplatin, a third-generation platinum compound, is a key component of the FOLFOX regimen for colorectal cancer. Its synergy with 5-FU is well-established and is believed to involve enhanced DNA damage and apoptosis induction.
Table 2: Synergistic Effects of 5-FU and Oxaliplatin on Colorectal Cancer (CRC) Cell Lines
| Cell Line | Key Findings | Quantitative Data (Example) | Reference |
| Colo-205 | Sulindac sulfide synergistically potentiated the inhibitory effects of 5-FU and oxaliplatin. | CI values from 0.57 to 0.8 at 50% and 75% inhibition levels. | [5] |
| SW48 | Sulindac sulfide enhanced the synergistic effects of the combination. | CI values from 0.47 to 0.73 at 50% and 75% inhibition levels. | |
| HCT116 | The combination of 5-FU and Oxaliplatin suppresses tumor progression. | Downregulation of miR-183-5p and PD-L1. |
5-Fluorouracil and Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks. Its combination with 5-FU has shown promise in treating various cancers, including breast and colorectal cancer.
Table 3: Synergistic Effects of 5-FU and Doxorubicin
| Cell Line | Cancer Type | Key Findings | Quantitative Data (Example) | Reference |
| MCF-7 | Breast Cancer | The sequence of Doxorubicin -> Paclitaxel -> 5-FU produced a synergistic cytocidal effect. | Combination Index (CI) < 1, indicating synergy. | |
| BRC-230 | Breast Cancer | Enhanced efficacy of 5-FU following the Doxorubicin -> Paclitaxel sequence. | Schedule-dependent synergistic interaction. | |
| HT-29 & Caco-2 | Colorectal Cancer | Combination therapy induces apoptosis more effectively at lower concentrations than single agents. | Significant upregulation of pro-apoptotic genes. | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Chrysin synergistically enhanced the effects of 5-FU and Doxorubicin. | Fractional Inhibitory Index (FIX) of 0.98 ± 0.04 for the combination with Chrysin. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the synergistic effects of 5-FU combinations.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., NCI-H23, HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of 5-FU, the partner chemotherapeutic (e.g., Cisplatin, Doxorubicin), and their combination for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. Synergy is often calculated using the Chou-Talalay method to obtain a Combination Index (CI).
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the single agents and the drug combination as described above.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates late apoptotic or necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., β-catenin, GSK-3β, caspases, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of 5-FU in combination therapies are often rooted in the modulation of key cellular signaling pathways.
5-FU and Cisplatin: Wnt/β-catenin Pathway
In non-small cell lung cancer cells, the combination of 5-FU and Cisplatin has been shown to synergistically inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and survival. The combination treatment leads to a reduction in β-catenin protein levels and an increase in GSK-3β, a negative regulator of β-catenin.
5-FU and Oxaliplatin: Apoptosis Induction
The combination of 5-FU and Oxaliplatin synergistically induces apoptosis in colorectal cancer cells. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Experimental Workflow for Synergy Assessment
The logical flow of experiments to assess the synergistic effects of a drug combination is crucial for a systematic investigation.
Conclusion
The combination of 5-Fluorouracil with other chemotherapeutic agents like Cisplatin, Oxaliplatin, and Doxorubicin demonstrates significant synergistic effects across a range of cancer types. These synergies are underpinned by complementary mechanisms of action, including enhanced DNA damage, inhibition of key survival pathways, and robust induction of apoptosis. The presented data and experimental protocols provide a framework for researchers to further explore and optimize these combination therapies, with the ultimate goal of improving patient outcomes in cancer treatment.
References
- 1. Synergistic anti-proliferative and pro-apoptotic activities of 5F and cisplatin in human non-small cell lung cancer NCI-H23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Analysis of the in vitro synergistic effect of 5-fluorouracil and cisplatin on cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibitory Effects of 5-Fluorouracil and Oxaliplatin on Human Colorectal Cancer Cell Survival Are Synergistically Enhanced by Sulindac Sulfide | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to 5-Chlorouracil-Based Assays: Reproducibility and Robustness in Focus
For researchers, scientists, and drug development professionals, the accurate measurement of DNA damage and therapeutic drug monitoring is paramount. 5-Chlorouracil (5-ClU), a halogenated pyrimidine analog, serves as a crucial biomarker for DNA damage induced by certain inflammatory processes and as an internal standard in pharmacokinetic studies of fluoropyrimidine-based chemotherapies. The reliability of assays detecting 5-ClU is therefore of critical importance. This guide provides a comparative overview of the reproducibility and robustness of common 5-ClU-based assays, alongside alternative methods, supported by available experimental data and detailed protocols.
Executive Summary
The choice of an assay for this compound detection or the assessment of related DNA damage depends on the specific research question, required sensitivity, sample matrix, and throughput needs. Chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) generally offer high sensitivity and specificity, with well-documented validation parameters for the analogous compound 5-Fluorouracil (5-FU), suggesting a strong potential for robust and reproducible 5-ClU analysis. Immunoassays such as ELISA offer a high-throughput and often simpler alternative, though specific performance data for 5-ClU are less readily available. The Comet assay provides a functional measure of DNA damage, offering a different but complementary perspective to the direct quantification of 5-ClU.
Comparison of Key Assay Performance Parameters
The following tables summarize the performance characteristics of various assays used for the detection of this compound or related applications. Data for 5-ClU-specific assays are limited; therefore, performance metrics for the closely related and extensively studied compound 5-Fluorouracil (5-FU) are included to provide a reasonable estimation of expected performance for 5-ClU assays based on the same principles.
Table 1: Performance Comparison of this compound and 5-Fluorouracil Detection Assays
| Assay Type | Analyte | Key Performance Parameters | Advantages | Disadvantages |
| GC-MS | 5-ClU | Sensitivity: ~0.2 fmol on column[1] | High sensitivity and specificity.[1] | Requires derivatization, potentially complex sample preparation. |
| 5-FU | Precision (RSD): Intra-day: <15.2%, Inter-day: <19.9% | Established methodology for halogenated pyrimidines. | ||
| Accuracy/Recovery: 86.7% - 96.1% | ||||
| HPLC-MS/MS | 5-FU | Precision (RSD): Intra-day: 0.48% - 8.68%, Inter-day: 0.69% - 6.63%[2] | High sensitivity and specificity, no derivatization needed.[2][3] | High initial instrument cost. |
| Accuracy/Recovery: 93.07% - 101.24% | ||||
| Linearity (r²): ≥ 0.99 | ||||
| Robustness: Low %RSD with variations in mobile phase and flow rate. | ||||
| ELISA | 5-ClU | (Anticipated) Precision (CV): Intra-assay: <10%, Inter-assay: <15% | High throughput, relatively simple protocol. | Potential for cross-reactivity, validation data for 5-ClU is not readily available. |
| (Anticipated) Specificity: Dependent on antibody quality. | ||||
| Comet Assay | DNA Damage | Semi-quantitative | Directly measures DNA strand breaks in individual cells. | Less specific to the type of DNA damage, can be influenced by cytotoxicity. |
| (Genotoxicity) | Versatile for various cell types and in vivo studies. |
Note: Performance data for HPLC-MS/MS and GC-MS are largely based on studies of 5-Fluorouracil due to the limited availability of comprehensive validation reports for this compound. The similar chemical structure allows for a reasonable extrapolation of performance characteristics.
Experimental Methodologies
Detailed experimental protocols are crucial for ensuring the reproducibility and robustness of any assay. Below are generalized protocols for the key assays discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
This protocol is based on the established method for detecting 5-ClU as a marker of DNA damage.
a) DNA Extraction and Hydrolysis:
-
Isolate DNA from the biological sample using a standard DNA extraction kit.
-
Enzymatically digest the DNA to release the nucleobases. This can be achieved using a cocktail of enzymes such as nuclease P1, alkaline phosphatase, and thymidine phosphorylase.
b) Derivatization:
-
The released 5-ClU is then derivatized to enhance its volatility for GC analysis. A common derivatizing agent is 3,5-bis-(trifluoromethyl)-benzyl bromide.
c) GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column for separation.
-
The mass spectrometer is typically operated in negative chemical ionization (NCI) mode for high sensitivity.
-
Monitor for the specific ions corresponding to the derivatized 5-ClU.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound
This protocol is adapted from validated methods for 5-Fluorouracil.
a) Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
b) HPLC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use a C18 or a hydrophilic interaction liquid chromatography (HILIC) column for chromatographic separation.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of 5-ClU.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound (Hypothetical Protocol)
As specific commercial ELISA kits for this compound are not widely documented, this represents a generalized competitive ELISA protocol that could be developed.
a) Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound.
-
Incubate and then wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites on the plate.
b) Competitive Reaction:
-
Add standards or samples containing 5-ClU to the wells, followed by the addition of a known amount of enzyme-conjugated 5-ClU.
-
During incubation, the free 5-ClU in the sample and the enzyme-conjugated 5-ClU will compete for binding to the capture antibody.
c) Detection:
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of 5-ClU in the sample.
-
Measure the absorbance using a microplate reader.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This assay provides a measure of DNA strand breaks.
a) Cell Preparation:
-
Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
b) Lysis:
-
Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
c) Electrophoresis:
-
Place the slides in an electrophoresis tank containing an alkaline or neutral buffer.
-
Apply an electric field, which will cause the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
d) Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding and selecting the appropriate assay.
Conclusion
The selection of an appropriate assay for this compound analysis requires careful consideration of the research objectives and the performance characteristics of each method. While direct comparative data on the reproducibility and robustness of various 5-ClU assays are scarce, the extensive validation of analogous 5-FU assays provides a strong foundation for decision-making.
-
For highly sensitive and specific quantification of 5-ClU , particularly in complex biological matrices, GC-MS and HPLC-MS/MS are the methods of choice. Their established protocols and potential for high reproducibility and robustness make them suitable for both research and clinical applications.
-
For high-throughput screening applications , a well-validated ELISA for 5-ClU, if available, could offer a significant advantage in terms of speed and simplicity, although careful validation of its specificity and cross-reactivity would be essential.
-
When the primary goal is to assess the genotoxic potential of a compound by measuring DNA strand breaks , the Comet assay provides a valuable functional readout at the single-cell level.
Ultimately, the optimal choice will involve a trade-off between sensitivity, specificity, throughput, cost, and the specific biological question being addressed. Researchers are encouraged to perform in-house validation or utilize services with well-established and validated protocols to ensure the generation of reliable and reproducible data.
References
- 1. This compound, a marker of DNA damage from hypochlorous acid during inflammation. A gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
Benchmarking 5-Chlorouracil: A Comparative Analysis Against Novel Anticancer Agents
For Immediate Release
In the dynamic landscape of oncology research, the quest for more effective and targeted anticancer agents is perpetual. This guide provides a comprehensive performance benchmark of 5-Chlorouracil, a halogenated pyrimidine analog, against a selection of novel anticancer agents. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative look at cytotoxic efficacy, mechanisms of action, and the experimental protocols underpinning these findings.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound and various novel anticancer agents was evaluated across a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound. The data, presented in the tables below, has been compiled from multiple studies to provide a broad comparative overview. It is important to note that direct head-to-head studies of this compound against many of these specific novel agents are limited, and thus the data is presented for cross-reference.
Table 1: IC50 Values (µM) in MCF-7 Human Breast Cancer Cells
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | Data not available in direct comparison | Thymidylate Synthase Inhibitor |
| 5-Fluorouracil | ~3.1 - 9.9[1] | Thymidylate Synthase Inhibitor |
| Compound 1a (Arylsulfonylhydrazone) | < 1[2] | Not specified |
| Compound 1b (Arylsulfonylhydrazone) | < 1[2] | Not specified |
| Compound 1c (Arylsulfonylhydrazone) | < 1[2] | Not specified |
| Compound 1e (Arylsulfonylhydrazone) | < 1[2] | Not specified |
| Compound 97 (s-triazine derivative) | 0.77 | Not specified |
| Compound 98 (s-triazine derivative) | 0.1 | Not specified |
| Compound 1 (4-hydroxy-7-methylcoumarin derivative) | 0.003 | Not specified |
| Compound 33 (Coumarin-sulfonamide derivative) | 0.0088 | Not specified |
| Compound 11 (Triphenylethylene-coumarin hybrid) | 3.72 | Not specified |
Table 2: IC50 Values (µM) in A549 Human Lung Cancer Cells
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | Data not available in direct comparison | Thymidylate Synthase Inhibitor |
| 5-Fluorouracil | 5.03 | Thymidylate Synthase Inhibitor |
| Compound ZW97 (Chalcone-1,3,4-thiadiazole hybrid) | 0.15 | c-Met Kinase Inhibitor |
| [Pt2Put2(NH3)4]4+ (Dinuclear Platinum agent) | 1.6 (72h) | DNA cross-linking |
| Compound 73 (Benzothiazole derivative) | 0.84 | Procaspase-3 activation, cell cycle arrest |
| PPP (Protein kinase inhibitor) | Low µM range | Protein Kinase Inhibitor |
| Gold(I/III) Compound 8 | ~10-20 | Thioredoxin Reductase and DHFR inhibitor |
Table 3: IC50 Values (µM) in HCT-116 and other Colon Cancer Cells
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | Data not available in direct comparison | Thymidylate Synthase Inhibitor | |
| 5-Fluorouracil | HT-29 | 150 | Thymidylate Synthase Inhibitor |
| 5-Fluorouracil | HT-29 | 85.37 | Thymidylate Synthase Inhibitor |
| 5-Fluorouracil | CaCO-2 | 86.85 (48h) | Thymidylate Synthase Inhibitor |
| MM131 (1,2,4-Triazine Sulfonamide derivative) | DLD-1 | 3.4 | mTOR and Cathepsin B inhibitor |
| MM131 (1,2,4-Triazine Sulfonamide derivative) | HT-29 | 3.9 | mTOR and Cathepsin B inhibitor |
| PCC0208037 (Camptothecin derivative) | HCT116 | 2.90 | Topoisomerase I inhibitor |
| PCC0208037 (Camptothecin derivative) | HT-29 | 2.33 | Topoisomerase I inhibitor |
| C4 (Thiosemicarbazone derivative) | HT-29 | 6.7 | Induces ROS, cell cycle arrest |
| C4 (Thiosemicarbazone derivative) | SW620 | 8.3 | Induces ROS, cell cycle arrest |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. The absorbance is then read at a wavelength of 570-590 nm using a microplate reader.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvest and Fixation: Cells are harvested and washed with PBS. They are then fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Fixation is carried out for at least 30-60 minutes on ice or at 4°C.
-
Washing: The fixed cells are washed twice with PBS to remove the ethanol.
-
RNase Treatment: To ensure that only DNA is stained, the cells are treated with RNase A (e.g., 100µg/mL) to degrade any RNA.
-
Propidium Iodide Staining: A propidium iodide (PI) staining solution (e.g., 50 µg/mL) is added to the cell pellet. PI intercalates with double-stranded DNA.
-
Incubation: The cells are incubated in the PI solution for at least 5-10 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is then analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce Apoptosis and Harvest Cells: Apoptosis is induced by the desired method. Both treated and untreated (control) cells are harvested.
-
Washing: The cells are washed with cold PBS.
-
Resuspension in Binding Buffer: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V (conjugated to a fluorochrome like FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation to the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound via Thymidylate Synthase Inhibition.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Chlorouracil: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. 5-Chlorouracil, a halogenated derivative of uracil, requires specific disposal procedures due to its chemical properties and potential hazards. This guide provides essential, step-by-step information for the proper management and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to use the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The toxicological properties of this compound have not been fully investigated, but it may cause eye, skin, and respiratory tract irritation.[1]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use. |
| Eye Protection | Safety goggles | Wear chemical splash goggles.[1] |
| Skin and Body | Lab coat | A fully buttoned lab coat should be worn. |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[1] |
| Engineering Controls | Fume Hood | All handling of this compound waste should be conducted in a properly functioning chemical fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The primary and recommended method for disposal is through a licensed hazardous waste management company.
Step 1: Waste Segregation and Collection
-
Isolate Halogenated Waste: this compound is a halogenated organic compound. It is imperative to collect it separately from non-halogenated chemical waste.[2][3] Mixing these waste streams can complicate the disposal process and increase costs.
-
Use a Designated Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a clearly labeled, sealed, and compatible waste container. Polyethylene containers are often recommended for halogenated solvent wastes.
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components. The label should also include the relevant hazard pictograms.
Step 2: Waste Storage
-
Secure Storage Location: Store the waste container in a designated, well-ventilated, and secure area, such as a flammable storage cabinet or a storage cabinet under a fume hood.
-
Avoid Incompatibles: Ensure the waste is stored away from incompatible materials, which include strong oxidizing agents, acids, bases, and metals.
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste to prevent the release of vapors.
Step 3: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Utilize PPE: Before cleaning the spill, don the appropriate PPE as outlined in Table 1.
-
Contain and Absorb: For a small spill, absorb the material with an inert, dry material. Vacuuming or sweeping up the material should be done carefully to avoid generating dust.
-
Collect and Dispose: Place the spilled material and all cleanup debris into a labeled hazardous waste container.
-
Decontaminate: Thoroughly wash the spill site after the material has been collected.
-
Prevent Environmental Release: Do not allow the spilled material to enter drains or waterways.
Step 4: Final Disposal
-
Engage a Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide Accurate Information: Furnish the disposal company with a complete and accurate description of the waste.
-
Incineration: Incineration is a common and effective disposal method for halogenated organic compounds, as it ensures their complete destruction. The incineration facility must be equipped with the necessary scrubbers to neutralize acidic gases, such as hydrogen chloride, that are produced during combustion.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Chlorouracil
Essential Safety and Handling Guide for 5-Chlorouracil
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Safety Summary
This compound is a substance that requires careful handling due to its potential health risks. It is classified as toxic if swallowed and is suspected of causing genetic defects[1]. The compound may cause irritation to the eyes, skin, respiratory system, and digestive tract[2][3]. Although specific occupational exposure limits have not been established, safe work practices should be followed at all times as the toxicological properties have not been fully investigated[4][5].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as working in a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure. | Gloves should be inspected before use and removed carefully to avoid skin contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced. |
Operational and Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling, use, and disposal of this compound.
Preparation and Handling
-
Ventilation: Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.
Storage
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Spill and Decontamination Procedures
-
Spill Containment: In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.
-
Cleanup: Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust. Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Surface Decontamination: For decontaminating work surfaces, a 0.1% to 0.5% sodium hypochlorite solution is effective against the related compound 5-fluorouracil and can be used. After the required contact time, rinse the surface with water.
Waste Disposal Plan
As a halogenated pyrimidine and chemotherapy-related compound, this compound waste must be managed as hazardous chemical waste and segregated properly.
-
Trace Waste: Items with minimal residual contamination (less than 3% by weight), such as used gloves, gowns, and wipes, should be disposed of in designated yellow chemotherapy waste containers for incineration.
-
Bulk Waste: Grossly contaminated items, unused or expired this compound, and materials used to clean up spills are considered "bulk" waste. This waste must be placed in black, RCRA-rated hazardous waste containers for specialized treatment and incineration.
-
Labeling: All waste containers must be clearly labeled with their contents (e.g., "this compound Waste," "Halogenated Organic Waste") and the associated hazards.
Below is a workflow diagram illustrating the safe handling process for this compound.
Caption: Workflow for the safe handling of this compound.
Emergency and First Aid Procedures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
